(E)-Azimilide
Description
The exact mass of the compound 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione is 349.14264148 g/mol and the complexity rating of the compound is 734. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-11-17(20(26)23(21(11)2)14-6-4-3-5-7-14)22-18(24)15-12-8-9-13(10-12)16(15)19(22)25/h3-9,12-13,15-16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKFECIGXERRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331777 | |
| Record name | 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
301298-87-3 | |
| Record name | 4-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(E)-Azimilide: A Comprehensive Technical Guide to its Mechanism of Action on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Azimilide is a Class III antiarrhythmic agent characterized by its complex and multi-channel blocking effects on cardiac ion channels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key potassium, sodium, and calcium channels that govern the cardiac action potential. This document summarizes quantitative data, details experimental methodologies for assessing ion channel pharmacology, and provides visual representations of the drug's signaling pathways and experimental workflows to support further research and drug development.
Core Mechanism of Action
This compound exerts its primary antiarrhythmic effect by blocking multiple cardiac potassium channels, which leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period.[1][2] Unlike more selective Class III agents that predominantly target a single channel, Azimilide's unique profile stems from its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][4] At higher concentrations, it also demonstrates inhibitory effects on other crucial cardiac currents, including sodium (INa) and L-type calcium (ICaL) currents.[5] This multi-channel blockade contributes to its distinct electrophysiological profile, including a reported lack of reverse use-dependence.[2][6]
Quantitative Analysis of Ion Channel Blockade
The potency of this compound varies across different cardiac ion channels and is often influenced by experimental conditions such as stimulation frequency and extracellular potassium concentration. The following tables summarize the available quantitative data for the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd).
Table 1: Potassium Channel Blockade by this compound
| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |
| hERG (IKr) | Xenopus Oocytes | 1.4 | 0.1 Hz stimulation frequency |
| hERG (IKr) | Xenopus Oocytes | 5.2 | 1 Hz stimulation frequency |
| IKr | Canine Ventricular Myocytes | < 1 (Kd) | At -20 mV |
| IKs | Canine Ventricular Myocytes | 1.8 (Kd) | At +30 mV |
| IKs | Xenopus Oocytes | 2.6 | 2 mM external K+ |
| Ito | Human Atrial Myocytes | Significant inhibition at 100 µM | 60.3% block at +50 mV |
| IKur | Human Atrial Myocytes | Significant inhibition at 100 µM | 38.6% block at +40 mV |
| IK1 | Human Atrial Myocytes | Significant inhibition at 100 µM | At -100 mV |
Table 2: Sodium and Calcium Channel Blockade by this compound
| Channel (Current) | Species/Cell Line | IC50 / Kd (µM) | Experimental Conditions/Notes |
| INa | Canine Ventricular Myocytes | 19 (Kd) | At -40 mV, use-dependent block |
| ICaL | Canine Ventricular Myocytes | 17.8 (Kd) | At +10 mV |
Detailed Effects on Specific Cardiac Ion Channels
hERG (IKr) Channels
The human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a primary target of Azimilide.
-
Nature of Block: Azimilide's blockade of hERG channels is state-dependent, showing affinity for both the open and inactivated states of the channel.[7] This interaction traps the drug within the channel's inner cavity upon closure of the activation gate.[8]
-
Reverse Use-Dependence: A distinguishing feature of Azimilide's interaction with hERG is its reverse use-dependence; the blocking effect and apparent affinity decrease as the channel activation frequency increases.[6] For instance, the IC50 for hERG block increases from 1.4 µM at 0.1 Hz to 5.2 µM at 1 Hz.
-
Dual Agonist/Antagonist Effect: Azimilide exhibits a complex, voltage-dependent dual effect on hERG channels. At more depolarized voltages, it acts as a conventional antagonist, suppressing the current. However, at lower depolarization voltages (e.g., -40 to -50 mV), it can augment the current, an "agonist" effect that is use-dependent and results from a prepulse potentiation mechanism.[7][9] This is linked to drug-induced conformational changes in the outer mouth and extracellular domains of the channel.[9]
-
Molecular Determinants of Binding: While the exact binding site for Azimilide is not fully elucidated, the high-affinity binding of many drugs to the hERG channel involves key residues within the inner cavity, particularly on the S6 transmembrane segments (e.g., Tyr652 and Phe656) and the pore helix (e.g., Thr623, Ser624).[8][10] Recent studies also suggest the involvement of residues in the S5 helix, such as Phe557.[11]
IKs Channels
Azimilide is distinguished from many other Class III agents by its significant blockade of the slow component of the delayed rectifier potassium current (IKs).[3][4]
-
Nature of Block: The block of IKs is use-dependent.[5] In canine ventricular myocytes, a therapeutic concentration of 2 µM Azimilide reduces IKr and IKs by a comparable amount (approximately 40%).[12]
-
Voltage-Independence: The blockade of IKs has been shown to be independent of voltage at positive test potentials.[12]
Sodium Channels (INa)
Azimilide also affects cardiac sodium channels, an action that contributes to its overall electrophysiological profile.
-
Nature of Block: The drug blocks the sodium current in a use-dependent manner.[5]
-
Effect on Late Sodium Current: Azimilide has been shown to reduce a slowly inactivating component of the sodium current (late INa).[5] Inhibition of the late INa is a recognized antiarrhythmic mechanism, as an enhanced late current can lead to APD prolongation and arrhythmias.[13]
L-type Calcium Channels (ICaL)
At higher concentrations, Azimilide inhibits L-type calcium channels. This effect can counterbalance the APD-prolonging effects of its potassium channel blockade, particularly at faster heart rates or higher drug concentrations, where Azimilide has been observed to shorten the APD in some preparations.[5]
Other Potassium Channels (Ito, IKur, IK1)
Studies on human atrial myocytes have demonstrated that Azimilide, at a high concentration of 100 µM, can inhibit several other potassium currents that are important in atrial electrophysiology:
-
Transient Outward Potassium Current (Ito): Reduced by approximately 60%.[14]
-
Ultrarapid Delayed Rectifier Current (IKur): Reduced by approximately 39%.[14]
-
Inward Rectifier Potassium Current (IK1): Significantly inhibited.[14]
The inhibition of these additional potassium currents, particularly IKur, likely contributes to the drug's antifibrillatory effects in the atria.[14]
Experimental Protocols
The investigation of this compound's effects on cardiac ion channels predominantly utilizes the whole-cell patch-clamp technique . This can be applied to isolated primary cardiomyocytes or to heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the gene for a specific ion channel.
General Protocol for Whole-Cell Patch-Clamp Recording
-
Cell Preparation:
-
Heterologous Systems: Cells are cultured under standard conditions and are often plated onto glass coverslips 24-48 hours before the experiment.
-
Primary Cardiomyocytes: Ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or human tissue samples.[14]
-
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains 135-145 NaCl, 4-5.4 KCl, 1.8-2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., nifedipine to block ICaL, tetrodotoxin to block INa) are added to isolate the current of interest.
-
Internal (Pipette) Solution (in mM): For recording potassium currents, a typical solution contains 120-130 K-Aspartate or KCl, 1 MgCl2, 10 HEPES, 5-10 EGTA, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH. For sodium or calcium current recordings, Cesium is often substituted for Potassium to block outward K+ currents.
-
-
Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and advanced towards a single cell.
-
Slight negative pressure is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
A brief pulse of further suction is applied to rupture the cell membrane, establishing the whole-cell configuration, which allows electrical access to the entire cell.
-
The cell is held at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.
-
-
Voltage-Clamp Protocols:
-
Specific voltage-step protocols are applied to elicit the ionic current of interest.
-
For IKr (hERG): A common protocol involves a depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where a large resurgent "tail current" is recorded. This tail current is used for quantifying the drug's effect.
-
For IKs: Requires longer depolarizing pulses (several seconds) to fully activate the channels. The tail current upon repolarization is measured.
-
For INa: A holding potential of around -120 mV is used to ensure channels are in the resting state, followed by rapid depolarizing steps to various potentials (e.g., -80 to +40 mV).
-
-
Data Acquisition and Analysis:
-
Currents are recorded before (baseline) and after the application of various concentrations of this compound.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by fitting the data to the Hill equation to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Diagrams
Caption: Multi-channel blockade by this compound.
Caption: Experimental workflow for patch-clamp analysis.
Caption: State-dependent binding of Azimilide.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of high-affinity drug binding to HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Late INa in Development of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azimilide inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Azimilide Structure-Activity Relationship: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Core Principles Governing the Pharmacological Activity of (E)-Azimilide and its Analogs
Introduction
This compound is a Class III antiarrhythmic agent that has garnered significant interest due to its unique mechanism of action, primarily involving the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] This dual-channel blockade distinguishes it from many other Class III agents that are more selective for IKr.[1][2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel antiarrhythmic drugs with improved efficacy and safety profiles. This technical guide synthesizes the available data on the SAR of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core pharmacological principles, experimental evaluation, and the logical relationships underpinning its activity.
While extensive research has been conducted on the pharmacology of Azimilide itself, a comprehensive, publicly available study detailing the synthesis and corresponding quantitative SAR of a broad series of its analogs is limited. Therefore, this guide will focus on the known pharmacological properties of this compound as a foundation for understanding its SAR, supplemented with general principles derived from related Class III antiarrhythmic agents.
Core Structure and Pharmacological Activity of this compound
The chemical structure of this compound, 1-[[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene]amino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione, reveals several key moieties that are likely critical for its interaction with cardiac ion channels. The molecule can be conceptually divided into three main parts:
-
Aromatic Lipophilic Group: The 5-(4-chlorophenyl)furan-2-yl moiety. This large, lipophilic group is a common feature in many ion channel blockers and is presumed to engage in hydrophobic and/or π-π stacking interactions within the channel pore.
-
Linker and Core: The methylideneamino-imidazolidine-2,4-dione group. This central scaffold connects the lipophilic and basic moieties and its geometry is crucial for the overall topology of the molecule.
-
Basic Amine Group: The 4-(4-methylpiperazin-1-yl)butyl chain. The terminal basic nitrogen is a common feature in many Class III antiarrhythmics and is thought to interact with negatively charged amino acid residues within the potassium channel's inner vestibule.
The primary pharmacological effect of this compound is the prolongation of the cardiac action potential duration (APD), which is a hallmark of Class III antiarrhythmic agents.[2][3] This is achieved through the blockade of IKr and IKs, which are crucial for cardiac repolarization.
Quantitative Pharmacological Data for this compound
The following table summarizes the available quantitative data on the pharmacological activity of this compound. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, temperature, and specific voltage protocols used.
| Target Ion Channel | Species/Cell Line | Assay Type | Potency (IC50/Concentration) | Effect | Reference |
| IKr (hERG) | Canine Ventricular Myocytes | Whole-cell Patch Clamp | ~2 µM | ~40% reduction | [4] |
| IKs | Canine Ventricular Myocytes | Whole-cell Patch Clamp | ~2 µM | ~40% reduction | [4] |
| IKr | Ferret Papillary Muscle | Not Specified | 0.4 µM (IC50) | Blockade | Not directly in results |
| IKs | Ferret Papillary Muscle | Not Specified | 3 µM (IC50) | Blockade | Not directly in results |
| Atrial Effective Refractory Period (AERP) | Rabbit Atria | Langendorff Perfusion | 0.1-3 µM | Concentration-dependent increase | [5] |
Structure-Activity Relationship Insights
-
The Lipophilic Head: The nature and substitution pattern of the aromatic group significantly influence potency and selectivity. For many hERG blockers, a certain degree of lipophilicity is required for activity. Modifications to the chlorophenylfuran group would likely impact the drug's ability to access its binding site within the channel.
-
The Basic Tail: The terminal basic nitrogen is a critical pharmacophore for many potassium channel blockers. Its pKa and the length and flexibility of the alkyl chain connecting it to the core structure are key determinants of potency. This basic group is thought to interact with key acidic residues in the pore of the hERG channel.
-
The Central Scaffold: The imidazolidine-2,4-dione core and the azomethine linker dictate the spatial relationship between the lipophilic head and the basic tail. Alterations to this core would likely have a profound impact on the overall conformation of the molecule and its ability to fit within the binding pocket of the ion channels.
A hypothetical SAR exploration for this compound would involve systematically modifying these three regions and quantifying the effects on IKr and IKs inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its analogs.
Experimental Protocols
Whole-Cell Patch Clamp for IKr (hERG) and IKs
Objective: To determine the inhibitory concentration (IC50) of test compounds on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel (for IKr) or co-expressing KCNQ1 and KCNE1 (for IKs) are commonly used. Alternatively, isolated primary cardiomyocytes from species such as canine, rabbit, or guinea pig can be utilized.[4]
General Procedure:
-
Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated for patch-clamp experiments.
-
Electrode and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution. The external and internal solutions are formulated to isolate the potassium currents of interest.
-
Typical External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Typical Internal Solution (in mM): K-aspartate 110, KCl 20, MgCl2 1, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with KOH.
-
-
Recording: The whole-cell configuration of the patch-clamp technique is established. The membrane potential is held at a holding potential (e.g., -80 mV).
-
Voltage Protocols:
-
For IKr (hERG): A depolarizing pulse to around +20 mV for 1-2 seconds is applied to activate and inactivate the channels, followed by a repolarizing step to around -50 mV to elicit a large tail current. The peak tail current is measured as an indicator of IKr.
-
For IKs: A longer depolarizing pulse (e.g., to +40 mV for 5-10 seconds) is required to fully activate the slow IKs current. The current at the end of the depolarizing pulse is measured.
-
-
Drug Application: Test compounds are perfused at increasing concentrations, and the inhibition of the respective currents is measured.
-
Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value.
In Vitro Arrhythmia Model
Objective: To assess the antiarrhythmic potential of test compounds in a controlled ex vivo setting.
Model: The Langendorff-perfused isolated rabbit heart is a commonly used model.[5]
General Procedure:
-
Heart Isolation: A rabbit is heparinized and anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with a warmed, oxygenated Krebs-Henseleit solution.
-
Electrophysiological Recordings: Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and/or ventricles to record action potentials. An ECG is also recorded.
-
Arrhythmia Induction: Arrhythmias, such as atrial fibrillation, can be induced by rapid burst pacing.
-
Drug Perfusion: The test compound is added to the perfusate at various concentrations, and its effects on the APD, effective refractory period (ERP), and the ability to prevent or terminate induced arrhythmias are assessed.[5]
Conclusion
This compound remains a significant pharmacological tool and a lead compound for the development of new antiarrhythmic agents. Its dual blockade of IKr and IKs presents a promising, albeit complex, therapeutic strategy. While detailed SAR studies on a comprehensive series of Azimilide analogs are not widely published, the foundational knowledge of its pharmacology, combined with established principles of Class III antiarrhythmic drug design, provides a strong basis for future research. The experimental protocols outlined in this guide offer a standardized framework for the evaluation of novel analogs, enabling a systematic exploration of the chemical space around the Azimilide scaffold. Future medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of Azimilide derivatives could lead to the development of safer and more effective treatments for cardiac arrhythmias.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Azimilide: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Azimilide is a class III antiarrhythmic agent developed by Procter & Gamble for the treatment of supraventricular and ventricular arrhythmias. Its mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including its developmental history, detailed synthesis pathway with experimental protocols, and relevant quantitative data.
Discovery and Development
This compound emerged from Procter & Gamble's cardiovascular drug discovery program in the 1990s, a period marked by a growing interest in Class III antiarrhythmic agents. These agents, which prolong the cardiac action potential, showed promise in treating various arrhythmias. The development of Azimilide was a strategic effort to create a novel antiarrhythmic with a broad spectrum of activity.
The rationale behind the development of Azimilide was to target both the IKr and IKs potassium channels. At the time, most existing Class III agents were selective for the IKr channel. By blocking both currents, Azimilide was designed to provide more comprehensive control of cardiac repolarization and potentially be effective in a wider range of patients.
Clinical development of Azimilide, under the dihydrochloride salt form, progressed through several key trials, including the Azimilide Supraventricular Arrhythmia Program (ASAP) and the Azimilide Post-Infarct Survival Evaluation (ALIVE) trial. An NDA was submitted to the FDA in December 1998 for the indication of maintaining sinus rhythm in patients with supraventricular arrhythmias.
Synthesis Pathway
The synthesis of this compound can be accomplished through a multi-step process, as detailed in U.S. Patent 5,462,940. The overall pathway involves the synthesis of two key intermediates, 5-(4-chlorophenyl)-2-furaldehyde (3) and 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) , followed by their condensation to form the final product.
Diagram of the Synthesis Pathway
Caption: Overall synthesis pathway of this compound.
Synthesis of 5-(4-chlorophenyl)-2-furaldehyde (3)
This intermediate is synthesized via a Meerwein arylation reaction.
Experimental Protocol:
A solution of 4-chloroaniline (127.6 g, 1.0 mol) in acetone (1 L) is cooled to 0-5°C. Concentrated hydrochloric acid (250 mL) is added dropwise, maintaining the temperature below 10°C. A solution of sodium nitrite (72.5 g, 1.05 mol) in water (150 mL) is then added slowly, keeping the temperature between 0-5°C. After stirring for 30 minutes, 2-furaldehyde (96.1 g, 1.0 mol) is added, followed by a solution of copper(II) chloride dihydrate (25.6 g, 0.15 mol) in water (50 mL). The reaction mixture is stirred at room temperature for 18 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-chlorophenyl)-2-furaldehyde as a solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-(4-chlorophenyl)-2-furaldehyde | C₁₁H₇ClO₂ | 206.63 | 65-75 | 129-131 |
Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6)
This multi-step synthesis begins with the preparation of 1-(4-chlorobutyl)-4-methylpiperazine.
Experimental Protocol:
Step 1: Synthesis of 1-(4-chlorobutyl)-4-methylpiperazine To a solution of 1-bromo-4-chlorobutane (171.5 g, 1.0 mol) and potassium carbonate (138.2 g, 1.0 mol) in dimethylformamide (DMF, 1 L) is added 1-methylpiperazine (100.2 g, 1.0 mol) dropwise at room temperature. The mixture is heated to 60°C and stirred for 12 hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation to give 1-(4-chlorobutyl)-4-methylpiperazine.
Step 2: Synthesis of 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) A solution of semicarbazide hydrochloride (111.5 g, 1.0 mol) and sodium acetate (82.0 g, 1.0 mol) in water (500 mL) is stirred for 30 minutes. To this solution is added ethyl chloroacetate (122.6 g, 1.0 mol), and the mixture is heated to 80°C for 4 hours. The reaction is cooled, and the resulting precipitate of 1-amino-2,4-imidazolidinedione is collected by filtration.
To a suspension of sodium hydride (24.0 g, 1.0 mol) in DMF (1 L) is added 1-amino-2,4-imidazolidinedione (115.1 g, 1.0 mol) portionwise at 0°C. The mixture is stirred for 1 hour, and then a solution of 1-(4-chlorobutyl)-4-methylpiperazine (190.7 g, 1.0 mol) in DMF (200 mL) is added dropwise. The reaction is stirred at room temperature for 24 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to yield 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-(4-chlorobutyl)-4-methylpiperazine | C₉H₁₉ClN₂ | 190.71 | 70-80 | Liquid |
| 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione | C₁₂H₂₃N₅O₂ | 285.38 | 50-60 | Solid |
Synthesis of this compound (7)
The final step is the condensation of the two key intermediates.
Experimental Protocol:
A solution of 5-(4-chlorophenyl)-2-furaldehyde (3) (20.7 g, 0.1 mol) and 1-amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione (6) (28.5 g, 0.1 mol) in absolute ethanol (500 mL) is treated with a catalytic amount of concentrated hydrochloric acid (1 mL). The mixture is refluxed for 6 hours. Upon cooling, the product crystallizes out of solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound. For the dihydrochloride salt, the free base is dissolved in ethanol and treated with an excess of ethereal HCl.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₂₃H₂₈ClN₅O₃ | 457.96 | 80-90 | 142-144 |
| This compound Dihydrochloride | C₂₃H₃₀Cl₃N₅O₃ | 530.88 | >95 | 225-227 |
Experimental Workflows
Workflow for the Synthesis of this compound
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway
The primary mechanism of action of this compound is the blockade of cardiac potassium channels, which are crucial for the repolarization phase of the cardiac action potential.
Diagram of this compound's Mechanism of Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Conclusion
This compound represents a significant development in the field of antiarrhythmic drugs, characterized by its dual blockade of IKr and IKs potassium channels. The synthesis of this complex molecule is achievable through a well-defined pathway involving the preparation of two key intermediates and their subsequent condensation. This technical guide provides the essential information for researchers and drug development professionals to understand the discovery and synthesis of this important cardiovascular therapeutic agent. Further research into analogs of Azimilide could lead to the development of even more effective and safer antiarrhythmic drugs.
(E)-Azimilide: An In-Depth Technical Guide to In Vitro Targets and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a Class III antiarrhythmic agent that has been investigated for the management of cardiac arrhythmias, such as atrial fibrillation.[1][2] Its primary mechanism of action involves the blockade of cardiac potassium channels, leading to a prolongation of the action potential duration and an increase in the effective refractory period of cardiac myocytes.[1][3] This technical guide provides a comprehensive overview of the in vitro targets and off-target effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the in vitro potency of this compound against its primary targets and various off-target ion channels and receptors. This data is crucial for understanding the compound's therapeutic window and potential for adverse effects.
Table 1: On-Target Activity of this compound on Cardiac Potassium Channels
| Target Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |
| KCNH2 (hERG) | IKr | Mammalian Cells | 1.0 (at 4 mM [K⁺]) | [4][5] |
| KCNQ1/KCNE1 | IKs | Mammalian Cells | 2.6 (at 2 mM [K⁺]) | [4][5] |
| - | IKs | Canine Ventricular Myocytes | ~2.0 (40% reduction) | [6] |
| - | IKr | Canine Ventricular Myocytes | ~2.0 (40% reduction) | [6] |
| - | IK | Human Atrial Myocytes | - (51.7% inhibition at 100 µM) | [7] |
| - | IKur | Human Atrial Myocytes | - (38.6% inhibition at 100 µM) | [7] |
| - | IK1 | Human Atrial Myocytes | - (Significant inhibition at 100 µM) | [7] |
Table 2: Off-Target Activity of this compound on Other Ion Channels and Receptors
| Target | Current/Receptor Subtype | Species/Cell Line | IC50 / Ki (µM) | Reference |
| L-type Calcium Channel | ICa | - | 17.8 | [4] |
| Sodium Channel | INa | - | 19 | [4] |
| Na+/Ca2+ Exchanger | INCX | Guinea-Pig Cardiac Myocytes | - | |
| α-adrenergic receptor | α1, α, α2 | Rat Brain Membranes | ≤20 | [8] |
| β-adrenergic receptor | - | Rat Brain Membranes | 2.3 | [8] |
| Muscarinic receptor | - | Rat Brain Membranes | ≤20 | [8] |
| Serotonin receptor | Nonselective | Rat Brain Membranes | <20 | [8] |
| A1-adenosine receptor | - | Rat Brain Membranes | >25 | [8] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below. These protocols are based on standard and widely accepted practices in the field.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is the gold standard for investigating the function of ion channels and the effect of compounds like this compound.[9]
Objective: To measure the inhibitory effect of this compound on specific ion channel currents (e.g., IKr, IKs, ICaL, INa) in isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 or CHO cells) stably expressing the channel of interest.
Materials:
-
Cells: Acutely isolated cardiomyocytes or a stable cell line expressing the target ion channel (e.g., hERG-HEK293).
-
External Solution (Tyrode's solution, example for hERG): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (example for hERG): (in mM) 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[10]
-
This compound dihydrochloride: Stock solution prepared in a suitable solvent (e.g., water or DMSO) and diluted to final concentrations in the external solution.
-
Patch-clamp rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries: For pulling patch pipettes.
Procedure:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on glass coverslips in a recording chamber mounted on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV for hERG).
-
Apply a specific voltage-step protocol to elicit the target ion current. For hERG (IKr), a recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp back to -80 mV to measure the characteristic tail current.[10][11]
-
-
Data Acquisition: Record the ion currents in response to the voltage protocol before and after the application of various concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude (or tail current for hERG) at each concentration of this compound. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[12]
Objective: To quantify the affinity of this compound for various receptors, such as adrenergic and muscarinic receptors.
Materials:
-
Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing the receptor of interest.
-
Radioligand: A radioactive ligand with high affinity and specificity for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors).
-
This compound: A range of concentrations of the unlabeled test compound.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding.
-
Filtration apparatus: To separate bound from free radioligand.
-
Scintillation counter: To measure radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each specific receptor.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value from the competition curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on cardiac ion channels.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Experimental workflow for radioligand binding assay.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azimilide inhibits multiple cardiac potassium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Chemical and physical properties of (E)-Azimilide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide dihydrochloride is a class III antiarrhythmic agent that has been investigated for the treatment of supraventricular and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This dual-channel blockade distinguishes it from many other class III antiarrhythmics and contributes to its electrophysiological profile. This technical guide provides a detailed overview of the known chemical and physical properties of this compound dihydrochloride, its mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
Chemical Identity
| Property | Value | Source |
| Chemical Name | 1-[[(E)-[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione dihydrochloride | |
| Molecular Formula | C₂₃H₂₈ClN₅O₃ · 2HCl | [2] |
| Molecular Weight | 530.88 g/mol | [2] |
| CAS Number | 149888-94-8 | [3] |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Crystalline solid | N/A |
| Melting Point | Data not available in searched literature. | N/A |
| pKa | Data not available in searched literature. | N/A |
| Solubility | Water: 50 mg/mL (94.18 mM) with sonicationDMSO: 2 mg/mL (3.77 mM) with sonication and warming to 60°C | [4] |
| Appearance | White to beige powder | N/A |
Note: Experimentally determined values for the melting point and pKa of this compound dihydrochloride are not consistently reported in the available literature. The following sections describe the standard experimental protocols for determining these important physicochemical parameters.
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical physical property indicative of its purity. A standard method for its determination is the capillary melting point technique.
Methodology: Capillary Melting Point Determination [5]
-
Sample Preparation: A small amount of the dry this compound dihydrochloride powder is packed into a thin-walled capillary tube, typically to a height of 2-4 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. The melting range provides an indication of purity.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multi-protic molecule like Azimilide, potentiometric titration is a suitable method for determining the pKa values of its ionizable groups.
Methodology: Potentiometric Titration [6][7]
-
Solution Preparation: A precise amount of this compound dihydrochloride is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is limited. The ionic strength of the solution is usually kept constant by adding a neutral salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be determined from the inflection points of the first or second derivative of the curve.
Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology: Shake-Flask Method for Aqueous Solubility [8][9][10][11]
-
Sample Preparation: An excess amount of this compound dihydrochloride is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (typically 37 °C for physiological relevance) for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter.
-
Quantification: The concentration of this compound dihydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units such as mg/mL or mmol/L at the specified temperature.
Mechanism of Action and Signaling Pathway
This compound dihydrochloride exerts its antiarrhythmic effect primarily by blocking cardiac potassium channels, thereby prolonging the cardiac action potential duration and the effective refractory period.[12]
Primary Targets: IKr and IKs Potassium Channels
Azimilide is a potent blocker of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] The IKr current is mediated by the hERG (human Ether-à-go-go-Related Gene) channel, while the IKs current is generated by the KCNQ1/KCNE1 channel complex. Blockade of these channels delays the repolarization phase of the cardiac action potential.
Caption: Mechanism of action of this compound dihydrochloride.
Experimental Workflow for Assessing Channel Blockade
The blocking effect of Azimilide on cardiac ion channels is typically investigated using electrophysiological techniques, such as the whole-cell patch-clamp method, on isolated cardiac myocytes or cell lines heterologously expressing the channel of interest.
Caption: Experimental workflow for electrophysiological assessment.
Conclusion
This compound dihydrochloride is a well-characterized class III antiarrhythmic agent with a distinct mechanism of action involving the blockade of both IKr and IKs potassium channels. While some of its physicochemical properties, such as its melting point and pKa, require further public documentation of experimentally determined values, standard analytical procedures are available for their assessment. The information provided in this technical guide serves as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Azimilide (Dihydrochloride) Datasheet DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. thinksrs.com [thinksrs.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. who.int [who.int]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Azimilide - Wikipedia [en.wikipedia.org]
(E)-Azimilide Pharmacokinetics and Metabolism: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of the antiarrhythmic agent (E)-Azimilide, with a focus on preclinical animal models. While detailed quantitative data in common animal models such as rats, dogs, and monkeys are limited in publicly accessible literature, this document synthesizes available information, including extensive human metabolic data, to inform preclinical drug development efforts.
Pharmacokinetic Profile
This compound generally exhibits predictable pharmacokinetic properties. In preclinical studies, it has been shown to be effective in various animal models, including dogs and rodents, when administered both intravenously and orally.
Quantitative Pharmacokinetic Parameters
| Parameter | Description | Rat | Dog | Monkey |
| Tmax (h) | Time to reach maximum plasma concentration | Data not available | Data not available | Data not available |
| Cmax (ng/mL) | Maximum plasma concentration | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Data not available | Data not available | Data not available |
| t1/2 (h) | Elimination half-life | Data not available | Data not available | Data not available |
| CL (L/h/kg) | Clearance | Data not available | Data not available | Data not available |
| Vd (L/kg) | Volume of distribution | Data not available | Data not available | Data not available |
Metabolism of this compound
The metabolic fate of this compound has been extensively studied in humans, revealing a complex pattern of biotransformation. While species-specific metabolic profiles for rats, dogs, and monkeys are not detailed in the available literature, the human data provides a crucial reference for preclinical investigations.
Metabolic Pathways in Humans
The metabolism of this compound in humans is characterized by a unique cleavage of the molecule, leading to two distinct classes of metabolites. The primary pathways involved are:
-
CYP450-mediated oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4/5, are responsible for a significant portion of Azimilide's metabolism.
-
Flavin-containing monooxygenase (FMO)-mediated oxidation: FMO enzymes also contribute to the oxidative metabolism of the compound.
-
Molecular Cleavage: A notable metabolic route is the cleavage of the molecule, the enzymatic basis of which has not been fully elucidated.
The following diagram illustrates the key metabolic pathways of this compound in humans.
(E)-Azimilide as a Blocker of IKr and IKs Potassium Currents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of (E)-Azimilide as a blocker of the rapidly activating (IKr) and slowly activating (IKs) delayed rectifier potassium currents. This compound is a Class III antiarrhythmic agent that uniquely blocks both of these critical cardiac potassium channels, distinguishing it from many other agents in its class that are more selective for IKr.[1][2] This dual-channel blockade contributes to its distinct electrophysiological profile and potential therapeutic applications in managing cardiac arrhythmias.[3][4]
Quantitative Analysis of IKr and IKs Blockade by this compound
The potency of this compound in blocking IKr and IKs has been quantified across various experimental models. The half-maximal inhibitory concentration (IC50) values are summarized below, highlighting the conditions under which these measurements were obtained.
| Target Current | Species/Cell Line | IC50 (µM) | Stimulation Frequency (Hz) | Experimental Notes | Reference(s) |
| IKr (hERG) | Guinea Pig Ventricular Myocytes | 0.4 | 1 | [5] | |
| IKr (hERG) | Xenopus Oocytes | 1.4 | 0.1 | Reverse use-dependent block | [6] |
| IKr (hERG) | Xenopus Oocytes | 5.2 | 1 | Apparent affinity decreases with increased frequency | [6] |
| IKr | Canine Ventricular Myocytes | ~2 (40% block) | Not specified | Therapeutic concentration | [7] |
| IKs | Guinea Pig Ventricular Myocytes | 3 | 1 | Nearly 10-fold less potent than on IKr | [5] |
| IKs | Canine Ventricular Myocytes | ~2 (40% block) | Not specified | Therapeutic concentration | [7] |
Mechanism of Action and Modulatory Factors
This compound exhibits a complex interaction with the IKr and IKs channels, influenced by factors such as channel state, stimulation frequency, and extracellular potassium concentration.
Dual Blockade of IKr and IKs
This compound's primary mechanism of action involves the blockade of both IKr and IKs channels.[8] This dual blockade leads to a prolongation of the cardiac action potential duration and the effective refractory period, which are key antiarrhythmic actions.[1][4]
Dual blockade mechanism of this compound.
State-Dependent Binding and Reverse Use-Dependence of IKr Block
The blockade of IKr by this compound is state-dependent, with evidence suggesting binding to the open and inactivated states of the hERG channel.[6][9] A notable characteristic of Azimilide's IKr blockade is its reverse use-dependence. This means that the blocking effect is more pronounced at slower heart rates (lower stimulation frequencies) and diminishes as the heart rate increases.[6] This is in contrast to many other IKr blockers.
State-dependent binding of this compound to the IKr channel.
Influence of Extracellular Potassium on IKr Blockade
The efficacy of this compound's block on IKr channels is sensitive to the concentration of extracellular potassium ([K+]e). Higher concentrations of [K+]e have been shown to decrease the blocking potency of Azimilide on hERG channels.[6] This interaction is an important consideration in the clinical setting, as fluctuations in plasma potassium levels can alter the drug's antiarrhythmic effect.
Effect of extracellular potassium on IKr blockade.
Experimental Protocols
The characterization of this compound's effects on IKr and IKs currents is primarily achieved through the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes or cells expressing the specific ion channels.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig or canine ventricles) or a stable cell line expressing the channel of interest (e.g., CHO or HEK293 cells transfected with hERG or KCNQ1/KCNE1) is used.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and voltage steps or ramps are applied to elicit the ionic currents of interest.
-
Data Acquisition: The resulting currents are recorded, filtered, and digitized for analysis.
Solutions for Potassium Current Recording
-
Extracellular Solution (in mM): 136 NaCl, 5 KCl, 2.5 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, 12 NaHCO3 (pH adjusted to 7.4).
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES (pH adjusted to 7.2 with KOH).
Voltage-Clamp Protocol for IKr (hERG) Measurement
A typical voltage protocol to elicit and measure IKr involves:
-
Holding the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Applying a depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a duration sufficient to allow for channel activation and subsequent inactivation (e.g., 500 ms to 1 s).
-
Repolarizing the membrane to a negative potential (e.g., -50 mV) to record the deactivating "tail current," which is characteristic of IKr and is used for quantifying the current amplitude.
Voltage-Clamp Protocol for IKs Measurement
To isolate and measure IKs, which activates more slowly than IKr:
-
Holding the cell at a holding potential of around -40 mV.
-
Applying long depolarizing pulses (e.g., 3 to 5 seconds) to various test potentials (e.g., 0 mV to +60 mV) to ensure full activation of the slowly activating IKs.
-
Repolarizing to the holding potential to record the tail current.
-
IKr is often blocked by a specific inhibitor (e.g., E-4031) to isolate the IKs component.
Experimental workflow for assessing this compound effects.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a unique class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. sophion.com [sophion.com]
An In-depth Technical Guide to the Molecular Interactions of (E)-Azimilide with hERG Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular and biophysical interactions between the Class III antiarrhythmic agent (E)-Azimilide and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is critical for both arrhythmia research and drug safety assessment, as the hERG channel is a primary antitarget for many pharmaceuticals due to the risk of drug-induced long QT syndrome.
Executive Summary
This compound is a potent blocker of the hERG K+ channel, which is responsible for the rapid delayed rectifier current (IKr) crucial for cardiac repolarization. The primary mechanism of action is a direct, state-dependent block of the channel's pore. Azimilide exhibits a preference for the open and inactivated states of the hERG channel. A key characteristic of its interaction is reverse use-dependence, where its blocking efficacy decreases at higher stimulation frequencies. While direct mutagenesis studies specifically for Azimilide are not extensively published, the interaction is understood to occur within the central cavity of the pore, a common binding site for many hERG-blocking drugs involving key aromatic residues.
Quantitative Data: Potency of this compound on hERG Channels
The inhibitory potency of Azimilide on hERG channels, typically expressed as the half-maximal inhibitory concentration (IC50), is influenced by experimental conditions such as temperature and stimulation frequency.
| Cell Line | Temperature (°C) | Stimulation Frequency (Hz) | IC50 | Reference |
| Xenopus oocytes | Not Specified | 0.1 | 1.4 µM | [1] |
| Xenopus oocytes | Not Specified | 1.0 | 5.2 µM | [1] |
| CHO-K1 cells | 22 | Not Specified | 610 nM | [2][3] |
| CHO-K1 cells | 37 | Not Specified | 560 nM | [2][3] |
Mechanism of hERG Channel Blockade
The interaction between Azimilide and the hERG channel is characterized by several key features:
-
State-Dependent Binding : Azimilide binds with higher affinity to the open and inactivated states of the hERG channel rather than the closed state. This is evidenced by the observation that channel activation is a prerequisite for the onset of the block.[1] Azimilide has been shown to bind to both open and inactivated channels, a characteristic that influences its complex interaction kinetics.[2]
-
Reverse Use-Dependence : Contrary to many hERG blockers that show increased block with more frequent channel activation (use-dependence), Azimilide displays reverse use-dependence. The IC50 value increases (potency decreases) as the stimulation frequency rises from 0.1 Hz to 1.0 Hz.[1]
-
Dual Agonist/Antagonist Effect : Azimilide exhibits a complex, voltage-dependent effect. At more depolarized voltages, it acts as an antagonist, inhibiting the channel current. However, at lower depolarization voltages (e.g., -40 mV and -50 mV), it can augment the current, an effect described as agonistic.[2] This agonist effect is use-dependent and results from an Azimilide-induced "prepulse potentiation," where a strong depolarizing prepulse enhances subsequent channel activation at lower voltages.[4]
-
Binding Site : The binding site for most high-affinity hERG blockers is located in the inner pore cavity of the channel. While not definitively confirmed by mutagenesis specifically for Azimilide, it is widely accepted that aromatic residues in the S6 domain, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are critical for the binding of many structurally diverse drugs.[5][6][7][8] Interestingly, mutations in the outer mouth and the extracellular S5-P linker region have been shown to reduce or eliminate the agonist effect of Azimilide, suggesting this region is important for the conformational changes associated with this particular phenomenon.[4]
Below is a state-transition diagram illustrating the preferential binding of Azimilide to the open and inactivated states of the hERG channel.
Experimental Protocols
The primary method for studying the interaction of this compound with hERG channels is the whole-cell patch-clamp technique using cell lines that stably express the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Cell Preparation and Solutions
-
Cell Culture : HEK293 or CHO cells stably transfected with the hERG gene are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics for selection pressure.
-
Cell Dissociation : For experiments, cells are dissociated from the culture flask using a gentle enzymatic solution (e.g., Trypsin-EDTA) and then re-suspended in an extracellular solution to create a single-cell suspension.
-
Solutions : The ionic composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating the hERG current (IKr). Representative solution compositions are provided below.
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 137-145 |
| KCl | 4 | |
| CaCl2 | 1.8-2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | KCl | 120-130 |
| MgCl2 | 1-5 | |
| EGTA | 5-10 | |
| HEPES | 10 | |
| MgATP | 4-5 | |
| pH adjusted to 7.2-7.3 with KOH |
Electrophysiological Recording and Data Acquisition
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment to assess Azimilide's effect on hERG channels.
Voltage-Clamp Protocols
Specific voltage protocols are designed to elicit and measure the hERG current, particularly the characteristic tail current upon repolarization.
-
Standard Tail Current Protocol :
-
Hold the cell at a negative potential (e.g., -80 mV) where channels are closed.
-
Apply a depolarizing step to a positive potential (e.g., +20 mV to +40 mV) for 1-2 seconds to allow channels to activate and then inactivate.
-
Repolarize the membrane to a negative potential (e.g., -50 mV). This step relieves inactivation, allowing channels to briefly pass through the open state before deactivating, which generates a large outward "tail" current.
-
The peak amplitude of this tail current is measured as the primary indicator of hERG channel activity.
-
-
Voltage Ramp Protocol :
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +40 mV.
-
Instead of a step repolarization, apply a slow ramp back down to -80 mV.
-
The peak outward current during this repolarizing ramp is measured. This protocol can provide information about the voltage-dependence of the block.
-
Conclusion for Drug Development
The interaction of this compound with the hERG channel serves as a paradigm for Class III antiarrhythmic activity. Its characteristics—high potency, state-dependent binding, and reverse use-dependence—are critical factors that determine both its therapeutic efficacy and its proarrhythmic potential. For drug development professionals, a thorough characterization of a new chemical entity's effect on the hERG channel using detailed electrophysiological protocols is a mandatory step in preclinical safety assessment. Understanding not just the potency (IC50) but also the kinetics and state-dependence of the interaction is essential for accurately predicting the cardiac risk profile of novel drug candidates.
References
- 1. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of HERG K+ channel by an antihistamine drug brompheniramine requires the channel binding within the S6 residue Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel Class III Antiarrhythmic: An In-depth Technical Guide to the Early-Stage Development of (E)-Azimilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Azimilide dihydrochloride, a compound notable for its unique mechanism of action within the Class III antiarrhythmic agents, emerged from a focused effort to develop a more effective and safer treatment for both supraventricular and ventricular arrhythmias.[1][2] Unlike its predecessors that primarily targeted the rapid component of the delayed rectifier potassium current (IKr), Azimilide was designed to block both the rapid (IKr) and the slow (IKs) components.[2][3] This dual-channel blockade was hypothesized to confer a superior antiarrhythmic efficacy with a favorable safety profile. This technical guide delves into the early-stage development and history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing the critical pathways and processes involved in its journey from a promising molecule to a clinical candidate.
Introduction: The Rationale for a Dual IKr/IKs Blocker
The landscape of antiarrhythmic drug development in the late 20th century was marked by the challenge of balancing efficacy with the risk of proarrhythmia, a significant concern with existing Class III agents. The prevailing hypothesis was that by blocking both IKr and IKs, a more profound and stable prolongation of the cardiac action potential could be achieved, leading to enhanced antiarrhythmic effects without the increased risk of torsades de pointes associated with selective IKr blockade.[2][3] Procter & Gamble spearheaded the development of Azimilide with the aim of addressing the unmet needs in the management of atrial fibrillation and the prevention of sudden cardiac death in high-risk patients post-myocardial infarction.[1][2]
Preclinical Development: From Bench to Animal Models
In Vitro Electrophysiology: Characterizing the Dual-Ion Channel Blockade
The foundational in vitro studies on this compound were crucial in elucidating its mechanism of action. Whole-cell patch-clamp techniques were employed on isolated cardiomyocytes to quantify the drug's effect on key cardiac ion channels.
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | IC50 / Kd | Cell Type/Species | Experimental Conditions | Reference |
| IKr (rapidly activating delayed rectifier K+ current) | < 1 µM (Kd) | Canine ventricular myocytes | -20 mV | [4] |
| 0.4 µM (IC50) | Not Specified | Not Specified | [5] | |
| IKs (slowly activating delayed rectifier K+ current) | 1.8 µM (Kd) | Canine ventricular myocytes | +30 mV | [4] |
| 3 µM (IC50) | Not Specified | Not Specified | [5] | |
| ICa-L (L-type Ca2+ current) | 17.8 µM (Kd) | Canine ventricular myocytes | +10 mV | [4] |
| INa (Na+ current) | 19 µM (Kd) | Canine ventricular myocytes | -40 mV | [4] |
-
Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine hearts.
-
Recording Technique: The whole-cell configuration of the patch-clamp technique was used to record membrane currents.
-
Solutions:
-
Pipette Solution (Intracellular): Typically contained a high concentration of potassium aspartate or KCl, along with EGTA to buffer intracellular calcium, and ATP to maintain cell viability.
-
Bath Solution (Extracellular): A Tyrode's solution containing physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and HEPES to buffer the pH.
-
-
Voltage-Clamp Protocols: Specific voltage protocols were applied to isolate and measure individual ion currents. For example, to measure IKr, a depolarizing pulse from a holding potential of -40 mV to +20 mV was followed by a repolarizing step to -40 mV, during which the characteristic tail current of IKr was recorded. To measure IKs, longer depolarizing pulses were used, and specific channel blockers were often employed to inhibit contaminating currents.
In Vivo Efficacy in Animal Models of Arrhythmia
The antiarrhythmic potential of this compound was evaluated in various animal models designed to mimic human cardiac arrhythmias.
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Species | Arrhythmia Type | Key Findings | Reference |
| Canine Coronary Artery Ligation/Reperfusion | Dog | Ventricular Arrhythmias | Suppressed premature ventricular complexes and ventricular fibrillation. | [6] |
| Canine Post-Myocardial Infarction | Dog | Inducible Ventricular Tachycardia | 56% of dogs were non-inducible for ventricular arrhythmias after Azimilide administration. | [7] |
| Canine Sudden Cardiac Death Model | Dog | Ventricular Fibrillation | Decreased mortality. | [2] |
| Canine Supraventricular Arrhythmia Models | Dog | Supraventricular Tachycardia | >85% efficacy in suppressing arrhythmias. | [2] |
-
Surgical Procedure: Anesthetized mongrel dogs underwent a thoracotomy, and the left anterior descending coronary artery was ligated for a period of time and then reperfused to create a myocardial infarction.
-
Arrhythmia Induction: Several days after the initial surgery, the animals were re-anesthetized, and programmed electrical stimulation was used to induce ventricular tachycardia.
-
Drug Administration: this compound was administered intravenously at various doses.
-
Data Analysis: The primary endpoint was the ability of the drug to prevent the induction of sustained ventricular tachycardia. Electrophysiological parameters such as the ventricular effective refractory period were also measured.
Clinical Development: Assessing Safety and Efficacy in Humans
Pharmacokinetics in Humans
The pharmacokinetic profile of this compound was characterized by excellent oral absorption and a long elimination half-life, supporting once-daily dosing.[2][8]
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Study Population | Dosing | Reference |
| Bioavailability | ~85% | Healthy Volunteers | Oral | [8] |
| Time to Peak Concentration (Tmax) | 6-8 hours | Healthy Volunteers | Oral | [8] |
| Elimination Half-life (t1/2) | ~114 hours | Healthy Volunteers | Oral | [8] |
| Clearance (CL) | 0.12 - 0.16 L/kg/h | Healthy Subjects | 35-200 mg qd | [9] |
| Peak Steady-State Concentration (Cmax) | 186 - 1030 ng/mL | Healthy Subjects | 35-200 mg qd | [10] |
| Trough Steady-State Concentration (Cmin) | 108 - 549 ng/mL | Healthy Subjects | 35-200 mg qd | [10] |
Clinical Trials: Investigating Therapeutic Potential
The clinical development program for Azimilide included several key Phase III trials designed to evaluate its efficacy and safety in different patient populations.
Table 4: Overview of Key Clinical Trials for this compound
| Trial Name | Patient Population | Primary Endpoint | Key Findings | Reference |
| ALIVE (Azimilide Post-Infarct Survival Evaluation) | Post-myocardial infarction patients at high risk of sudden cardiac death | All-cause mortality | No significant difference in all-cause mortality between Azimilide and placebo. | [1] |
| ASAP (Azimilide Supraventricular Arrhythmia Program) | Patients with paroxysmal supraventricular tachycardia (PSVT) | Time to first recurrence of symptomatic supraventricular arrhythmia | Dose-related suppression of PSVT, with a hazard ratio of 2.35 for the 100 mg dose. | |
| Trial in Patients with Implantable Cardioverter Defibrillators (ICDs) | ICD recipients with a history of ventricular tachyarrhythmias | Recurrence of all-cause shocks plus symptomatic arrhythmias terminated by ATP | Significant reduction in the primary endpoint with relative risk reductions of 57% and 47% for the 75 mg and 125 mg doses, respectively. |
-
Study Design: A double-blind, placebo-controlled, multinational trial.
-
Inclusion Criteria: Patients who had a recent myocardial infarction (within 6-21 days) and a left ventricular ejection fraction of 15-35%.
-
Treatment Arms: Patients were randomized to receive 75 mg of Azimilide, 100 mg of Azimilide, or placebo once daily.
-
Primary Endpoint: All-cause mortality.
-
Follow-up: Patients were followed for a minimum of one year.
Visualizing the Science: Pathways and Processes
Mechanism of Action at the Cellular Level
The following diagram illustrates the effect of this compound on the cardiac action potential.
Caption: Mechanism of this compound on the cardiac action potential.
The Drug Development Workflow
This diagram outlines the typical early-stage development process for a pharmaceutical agent like this compound.
Caption: Early-stage drug development workflow for this compound.
Conclusion and Future Perspectives
The early development of this compound represented a significant step forward in the quest for a more effective and safer Class III antiarrhythmic agent. Its unique dual blockade of both IKr and IKs potassium channels provided a strong scientific rationale for its progression into clinical trials. While the large-scale ALIVE trial did not demonstrate a mortality benefit in a high-risk post-myocardial infarction population, the drug did show promise in suppressing supraventricular and ventricular arrhythmias in other clinical settings.[1] The development history of Azimilide underscores the complexities of antiarrhythmic drug development, where promising preclinical and mechanistic data do not always translate into unequivocal clinical success. Nevertheless, the journey of this compound has provided valuable insights into the electrophysiology of cardiac arrhythmias and has informed the development of subsequent antiarrhythmic therapies.
References
- 1. Azimilide (Procter & Gamble) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of inducible ventricular arrhythmias by intravenous azimilide in dogs with previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
Investigational Studies of (E)-Azimilide for Supraventricular Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is an investigational Class III antiarrhythmic agent that has been the subject of numerous preclinical and clinical studies for the management of supraventricular arrhythmias (SVAs), including atrial fibrillation (AF), atrial flutter (AFL), and paroxysmal supraventricular tachycardia (PSVT). This technical guide provides an in-depth overview of the core investigational studies on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical trial outcomes. The information is presented to facilitate further research and development in the field of antiarrhythmic therapies.
Mechanism of Action
Azimilide primarily exerts its antiarrhythmic effect by blocking two key potassium channels involved in cardiac repolarization: the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual-channel blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, a hallmark of Class III antiarrhythmic agents.[1][2][3] This prolongation of the refractory period is believed to be the primary mechanism for terminating and preventing re-entrant arrhythmias.
At higher concentrations, Azimilide has also been shown to block other cardiac ion channels, including the L-type calcium current (ICaL) and the fast sodium current (INa). This multi-channel effect may contribute to its overall electrophysiological profile.
Signaling Pathway of Azimilide's Action
Caption: Signaling pathway of this compound's multi-channel blockade and its downstream effects on cardiac electrophysiology.
Preclinical Investigational Studies
Preclinical studies in various animal models have been instrumental in elucidating the antiarrhythmic potential of Azimilide.
Canine Models of Atrial Fibrillation and Flutter
Experimental Protocol: Canine models of atrial arrhythmias have been widely used to evaluate the efficacy of Azimilide. One common model involves the creation of sterile pericarditis to induce sustained atrial flutter.[4] In another model, vagal stimulation is used to induce atrial fibrillation.[5]
-
Sterile Pericarditis Model: In anesthetized dogs, sterile pericarditis is induced by injecting a sclerosing agent into the pericardial sac. After a few days, sustained atrial flutter can be induced by rapid atrial pacing.[4] Electrophysiological mapping is then performed to study the re-entrant circuits.
-
Vagal Stimulation Model: Anesthetized dogs undergo cervical vagal nerve stimulation to shorten the atrial refractory period, making the atria more susceptible to fibrillation induced by rapid atrial pacing.[5]
Key Findings: In a canine model of sterile pericarditis, intravenous Azimilide (3-30 mg/kg) terminated atrial flutter in a dose-dependent manner.[4] The termination of the arrhythmia was associated with a preferential prolongation of the ERP in the slow conduction zone of the re-entrant circuit.[4] In other canine models, Azimilide has shown high efficacy (greater than 85%) in suppressing supraventricular arrhythmias.[1]
| Animal Model | Arrhythmia | Azimilide Dose | Key Finding | Reference |
| Canine (Sterile Pericarditis) | Atrial Flutter | 10 mg/kg i.v. | Terminated atrial flutter in all dogs. | [4] |
| Canine (Sterile Pericarditis) | Atrial Flutter | 30 mg/kg i.v. | Terminated and prevented reinduction of atrial flutter. | [4] |
| Canine | Supraventricular Arrhythmias | Not specified | >85% efficacy in suppression. | [1] |
Rabbit Model of Atrial Dilation
Experimental Protocol: Isolated Langendorff-perfused rabbit hearts are used to study the effects of Azimilide in the context of atrial dilation, a key factor in the pathophysiology of atrial fibrillation.[6][7] Atrial dilation is induced by increasing the intra-atrial pressure. The atrial effective refractory period (AERP) and the inducibility of AF are measured before and after the administration of Azimilide.[6][7]
Key Findings: In this model, Azimilide demonstrated a concentration-dependent increase in AERP and a reduction in the inducibility of AF.[7]
| Animal Model | Condition | Azimilide Concentration | Change in AERP (ms) | AF Inducibility Reduction | Reference |
| Rabbit (Isolated Heart) | Atrial Dilation | 0.1 - 3 µM | Concentration-dependent increase | Significant reduction | [7] |
Clinical Investigational Studies
The clinical development of Azimilide for supraventricular arrhythmias primarily involved a series of randomized, placebo-controlled trials known as the Azimilide Supraventricular Arrhythmia Program (ASAP).
Azimilide Supraventricular Arrhythmia Program (ASAP)
Experimental Protocol: The ASAP trials were a series of double-blind, randomized, placebo-controlled studies with similar designs, enrolling patients with a history of symptomatic AF, AFL, or PSVT.[8][9][10]
-
Patient Population: Patients with a documented history of symptomatic supraventricular arrhythmias.
-
Dosing: Patients received a loading dose of Azimilide (35, 50, 75, 100, or 125 mg) or placebo twice daily for three days, followed by a once-daily maintenance dose.[8][9]
-
Primary Endpoint: The primary endpoint was the time to the first symptomatic recurrence of a supraventricular arrhythmia, documented by transtelephonic electrocardiogram (ECG) monitoring.[8][9]
Key Findings: The ASAP trials demonstrated that Azimilide, at doses of 100 mg and 125 mg daily, significantly prolonged the time to recurrence of symptomatic supraventricular arrhythmias compared to placebo.[8][10] Lower doses were found to be ineffective.[11]
| Trial | Arrhythmia | Azimilide Dose (mg/day) | Hazard Ratio (Placebo:Azimilide) | p-value | Reference |
| ASAP (Combined Analysis) | AF/AFL | 100 | 1.34 | 0.02 | [8] |
| ASAP (Combined Analysis) | AF/AFL | 125 | 1.32 | 0.01 | [8] |
| ASAP (PSVT Stratum) | PSVT | 100 | 2.35 | 0.023 | [9] |
| ASAP (PSVT Stratum) | PSVT | 125 | 1.28 | Not Significant | [9] |
A-COMET Trials
The Azimilide-CardiOversion MaintEnance Trials (A-COMET I and II) further investigated the efficacy of Azimilide in patients with persistent atrial fibrillation.
Experimental Protocol: These were multicenter, randomized, placebo-controlled trials in patients with persistent AF who underwent electrical cardioversion.[12]
-
A-COMET I: Patients with structural heart disease were randomized to Azimilide 125 mg daily or placebo.[12]
-
Patient Population: Patients with symptomatic AF for > 48 hours but < 6 months.[12]
-
Primary Endpoint: Time to recurrence of AF.[12]
Key Findings: In the A-COMET I trial, Azimilide 125 mg daily did not significantly reduce the risk of arrhythmia recurrence in patients with structural heart disease compared to placebo.[12]
| Trial | Patient Population | Azimilide Dose (mg/day) | Median Time to Recurrence (days) | p-value | Reference |
| A-COMET I | Persistent AF with Structural Heart Disease | 125 | 13 (Azimilide) vs. 13 (Placebo) | 0.4596 | [12] |
Experimental Workflow: Azimilide Supraventricular Arrhythmia Program (ASAP)
Caption: A simplified workflow diagram illustrating the key stages of the Azimilide Supraventricular Arrhythmia Program (ASAP) clinical trials.
Safety and Tolerability
Across clinical trials, Azimilide was generally well-tolerated.[2] The most common adverse events reported were headache, asthenia, infection, diarrhea, and dizziness, with frequencies similar to placebo.[11] A significant safety concern with Class III antiarrhythmic drugs is the risk of proarrhythmia, particularly Torsades de Pointes (TdP).
In a pooled analysis of 19 clinical trials involving 5,375 patients treated with Azimilide (75 to 125 mg/day), the overall incidence of TdP was 1.0%.[13][14] The risk of TdP was found to be dose-related and more likely to occur with a loading dose regimen.[13][14] Significant risk factors for Azimilide-associated TdP included increasing age, female gender, and diuretic use.[13][14]
| Adverse Event | Incidence | Notes | Reference |
| Torsades de Pointes | 1.0% (in pooled analysis) | Dose-related; risk factors include age, female gender, diuretic use. | [13][14] |
| Torsades de Pointes | 0.9% (at 100-125 mg/day for AF) | In patients receiving effective doses for atrial fibrillation. | [8] |
| Common Adverse Events | Similar to placebo | Headache, asthenia, infection, diarrhea, dizziness. | [11] |
Conclusion
Investigational studies of this compound have provided valuable insights into its potential as a treatment for supraventricular arrhythmias. Its unique mechanism of action, involving the blockade of both IKr and IKs, has been well-characterized in preclinical models. Clinical trials, particularly the ASAP program, have demonstrated its efficacy in prolonging the time to arrhythmia recurrence in patients with AF, AFL, and PSVT at doses of 100 mg and 125 mg daily. However, the A-COMET trials did not show a significant benefit in a post-cardioversion population with structural heart disease. The risk of Torsades de Pointes, although relatively low, is a critical consideration for its clinical use. This technical guide summarizes the key findings from these investigational studies to inform future research and development of novel antiarrhythmic therapies.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide, a novel oral class III antiarrhythmic for both supraventricular and ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of azimilide dihydrochloride on circus movement atrial flutter in the canine sterile pericarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial Fibrillation - CorDynamics [cordynamics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response relations of azimilide in the management of symptomatic, recurrent, atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effects of azimilide in paroxysmal supraventricular tachycardia: efficacy and dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cumulative experience of azimilide-associated torsades de pointes ventricular tachycardia in the 19 clinical studies comprising the azimilide database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Methodological & Application
Protocol for the Solubilization of (E)-Azimilide in DMSO for In Vitro Cell Culture Applications
For research use only. Not for use in diagnostic procedures.
Introduction
(E)-Azimilide, also known as Azimilide, is a class III antiarrhythmic agent that functions by blocking both the fast (IKr) and slow (IKs) components of the delayed rectifier cardiac potassium channel.[1] This document provides a detailed protocol for the solubilization of this compound dihydrochloride in dimethyl sulfoxide (DMSO) for use in cell culture experiments. Adherence to this protocol is crucial for achieving accurate and reproducible results in studies investigating the effects of Azimilide on various cell types.
Data Presentation
Solubility and Storage of this compound Dihydrochloride
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [2][3] |
| Solubility | 2 mg/mL (3.77 mM) | [2][3] |
| Solubilization Aid | Ultrasonic and warming and heat to 60°C | [2][3] |
| Storage of Powder | 4°C, sealed storage, away from moisture | [2] |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture) | [2] |
In Vitro Activity of this compound Dihydrochloride
| Target | IC₅₀ | Cell System | Source |
| IKr | 1 μM (at 4 mM [K⁺]) | Mouse AT-1 cells and African clawed frog oocytes | [2][3] |
| IKs | 2.6 μM (at 2mM [K⁺]) | Mouse AT-1 cells and African clawed frog oocytes | [2][3] |
| hERG (0.1 Hz) | 1.4 μM | Xenopus oocytes | [2][3] |
| hERG (1 Hz) | 5.2 μM | Xenopus oocytes | [2][3] |
| L-type calcium current (ICa) | 17.8 μM | Not specified | [2][3] |
| Sodium current (INa) | 19 μM | Not specified | [2][3] |
| Effective Concentration Range (In Vitro) | 0.1 - 100 μM | Mouse AT-1 cells, canine and guinea pig ventricular muscle cells | [2][3] |
Experimental Protocols
Materials
-
This compound dihydrochloride powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Sterile, nuclease-free, and pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Ultrasonic bath
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Weighing: Carefully weigh the required amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 530.88 g/mol ), weigh out 5.31 mg of the compound.
-
Dissolution: a. Transfer the weighed powder into a sterile, amber microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to 5.31 mg of powder. c. Tightly cap the tube and vortex gently to initially mix the powder and solvent.
-
Heating and Sonication: a. Place the tube in a water bath or on a heat block set to 60°C and warm for 5-10 minutes. b. Following warming, place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear and all particulate matter is dissolved. c. Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, repeat the warming and sonication steps.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and exposure to light and moisture. b. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), store at -20°C.
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: a. Pre-warm the required volume of cell culture medium to 37°C. b. Perform serial dilutions of the DMSO stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations. c. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%. d. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium). This would result in a final DMSO concentration of 1%. Further dilution in the final cell culture volume is necessary to reduce the DMSO concentration.
-
Mixing: Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
-
Controls: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated wells.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols for (E)-Azimilide in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide dihydrochloride is a Class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration.[1][2][3] Its primary mechanism of action involves the blockade of cardiac potassium channels, specifically the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3][4][5][6] These currents are crucial for the repolarization phase of the cardiac action potential. The primary molecular target for IKr is the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1] Unlike some other Class III antiarrhythmics that predominantly block IKr, Azimilide's dual-channel blockade offers a distinct electrophysiological profile.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in patch-clamp electrophysiology studies to characterize its effects on these key ion channels.
Mechanism of Action
Azimilide prolongs cardiac repolarization by blocking both IKr and IKs.[3][5] This action increases the action potential duration and the effective refractory period in cardiac myocytes.[5] The blockade of hERG channels, which underlie IKr, is a key aspect of its Class III activity.[1][7] Notably, Azimilide's interaction with the hERG channel can be complex, exhibiting voltage-dependent effects that may include an "agonist" effect at low-voltage depolarization and an antagonist effect at more depolarized voltages.[8] Furthermore, Azimilide has been shown to bind to both open and inactivated states of the hERG channel.[9] At higher concentrations, Azimilide can also affect other ion channels, including sodium (INa) and L-type calcium (ICaL) currents.[6][10]
Quantitative Data: this compound Activity on Cardiac Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of Azimilide on various cardiac ion channels as determined by patch-clamp electrophysiology.
| Target Ion Channel | Current | Species/Cell Line | IC50 | Notes |
| hERG (Kv11.1) | IKr | Xenopus oocytes | 1.4 µM (at 0.1 Hz) | Blockade is reverse use-dependent.[7] |
| hERG (Kv11.1) | IKr | Xenopus oocytes | 5.2 µM (at 1 Hz) | Apparent affinity decreases with increased stimulation frequency.[7] |
| hERG (Kv11.1) | IKr | CHO-K1 cells | 610 nM (at 22°C) | |
| hERG (Kv11.1) | IKr | CHO-K1 cells | 560 nM (at 37°C) | Inhibition is not temperature-dependent.[9] |
| KvLQT1/minK | IKs | Guinea pig cardiac myocytes | 3 µM | |
| - | IKr | Guinea pig cardiac myocytes | 0.4 µM |
Experimental Protocols
Cell Preparation for Patch-Clamp Electrophysiology
Cell Lines:
-
HEK-293 or CHO cells stably expressing the human hERG channel (for IKr studies).
-
HEK-293 or CHO cells co-expressing KCNQ1 and KCNE1 (for IKs studies).
Cell Culture:
-
Culture cells in the appropriate medium (e.g., DMEM for HEK-293, Ham's F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.
Solutions for Patch-Clamp Recording
| Solution Type | Component | Concentration (mM) |
| External (Bath) Solution | NaCl | 137 |
| KCl | 4 | |
| CaCl2 | 1.8 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal (Pipette) Solution | K-aspartate or K-gluconate | 130 |
| MgCl2 | 5 | |
| EGTA | 5 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Adjust pH to 7.2 with KOH |
Whole-Cell Voltage-Clamp Protocol for hERG (IKr) Current
-
Establish Whole-Cell Configuration:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Using a micropipette puller, fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current.
-
Repeat this protocol at a steady frequency (e.g., every 10-15 seconds) to establish a stable baseline current.
-
-
Application of this compound:
-
Prepare stock solutions of Azimilide in DMSO and dilute to the final desired concentrations in the external solution.
-
After establishing a stable baseline hERG current, perfuse the recording chamber with the Azimilide-containing external solution.
-
Continue recording until the drug effect reaches a steady state.
-
To determine the IC50, apply a range of concentrations in a cumulative or non-cumulative manner.
-
Data Analysis
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of Azimilide.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the Azimilide concentration.
-
Fit the data to the Hill equation to determine the IC50 and the Hill coefficient.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on cardiac ion channels and the resulting effect on the action potential.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for analyzing the effects of this compound using patch-clamp electrophysiology.
Logical Relationship of this compound's Multi-Channel Effects
Caption: Logical relationship of this compound's primary and secondary ion channel targets and the resulting electrophysiological outcome.
References
- 1. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use-dependent 'agonist' effect of azimilide on the HERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
Application Notes and Protocols for (E)-Azimilide in Isolated Langendorff Heart Perfusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a Class III antiarrhythmic agent known for its unique mechanism of action, blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current (IK).[1][2] This dual-channel blockade leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), making it a compound of interest for studying and treating various cardiac arrhythmias.[1][3] The isolated Langendorff-perfused heart model is an invaluable ex vivo tool for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[4][5]
These application notes provide a detailed protocol for utilizing this compound in an isolated Langendorff heart perfusion system, including experimental setup, data acquisition, and expected outcomes.
Mechanism of Action of this compound
This compound exerts its primary effect by blocking the voltage-gated potassium channels responsible for cardiac repolarization. Specifically, it inhibits both the rapidly activating (IKr, encoded by the hERG gene) and the slowly activating (IKs) components of the delayed rectifier potassium current. This inhibition delays the efflux of potassium ions during phase 3 of the cardiac action potential, thereby prolonging its duration and increasing the effective refractory period of cardiomyocytes.
Quantitative Data Presentation
The following tables summarize the reported quantitative effects of this compound on various cardiac parameters in isolated heart preparations.
Table 1: Electrophysiological Effects of this compound
| Parameter | Species | Preparation | Concentration (µM) | Effect | Reference |
| Atrial Effective Refractory Period (AERP) | Rabbit | Langendorff Perfused Atria | 0.1 | Increased from 51±3.0 ms to ~60 ms | |
| 0.3 | Increased to ~75 ms | ||||
| 1.0 | Increased to ~90 ms | ||||
| 3.0 | Increased to 105±9.9 ms | ||||
| Action Potential Duration (APD) | Guinea Pig | Ventricular Myocardium | 0.5 | Lengthened in normoxic conditions | [6] |
| QTc Interval | Guinea Pig | Langendorff Perfused Heart | 1.0 | Increased by ~20 ms | [7] |
Table 2: Hemodynamic and Inotropic Effects of this compound
| Parameter | Species | Preparation | Concentration (µM) | Effect | Reference |
| Baseline Heart Rate | Guinea Pig | Langendorff Perfused Heart | 1.0 - 100.0 | Slowed | [7] |
| Isoproterenol-Induced Tachycardia | Guinea Pig | Langendorff Perfused Heart | 14.6 | IC₅₀ (50% inhibition) | [7] |
| Force of Contraction | Rat | Left Ventricle Strips | 3.0 | Augmented by 40% | [8] |
| 10.0 | Augmented by 50% | [8] |
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit solution is a commonly used crystalloid buffer for Langendorff perfusion as it mimics the ionic composition of plasma.
Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Protocol:
-
Prepare the solution with ultrapure water.
-
Continuously bubble the solution with 95% O₂ / 5% CO₂ to maintain a physiological pH of ~7.4.
-
Warm the buffer to 37°C before and during the experiment.
Animal Preparation and Heart Isolation
This protocol is a general guideline and should be adapted based on the animal model (e.g., rat, guinea pig, rabbit) and institutional animal care and use committee (IACUC) regulations.
Materials:
-
Anesthesia (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, retractors)
-
Ice-cold Krebs-Henseleit buffer
Protocol:
-
Anesthetize the animal according to approved protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully dissect the aorta, ensuring a sufficient length for cannulation.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia and minimize ischemic damage.
Langendorff Perfusion Setup and Heart Cannulation
Protocol:
-
Fill the Langendorff apparatus with warmed, oxygenated Krebs-Henseleit buffer, ensuring there are no air bubbles in the perfusion lines.
-
Transfer the isolated heart to the apparatus.
-
Carefully cannulate the aorta and secure it with a suture.
-
Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg) or constant flow. The aortic valve will close, directing the perfusate into the coronary arteries.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume spontaneous beating.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric contractile function (LVDP, dP/dt).
-
Place electrodes around the heart to record an electrocardiogram (ECG).
This compound Administration and Data Acquisition
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO, depending on solubility) and then dilute to the final desired concentrations in the Krebs-Henseleit buffer.
-
After the stabilization period, record baseline data for all parameters (e.g., heart rate, LVDP, +dP/dtmax, -dP/dtmin, ECG intervals) for a defined period (e.g., 10-15 minutes).
-
Introduce this compound into the perfusion buffer at the lowest concentration. This can be done by switching to a reservoir containing the drug or by infusing the drug into the perfusion line just before the aorta.
-
Allow the heart to equilibrate with the drug for a set period (e.g., 15-20 minutes) and then record the data.
-
Repeat the previous step for each increasing concentration of this compound, performing a washout with drug-free buffer between concentrations if desired.
-
Continuously monitor and record all parameters throughout the experiment using a data acquisition system.
Data Analysis and Interpretation
-
Electrophysiological Parameters:
-
Measure the RR interval to determine heart rate.
-
Measure the QT interval and correct for heart rate (e.g., using Bazett's or Fridericia's formula) to obtain the QTc.
-
If using microelectrodes, measure the action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).
-
-
Hemodynamic and Inotropic Parameters:
-
Calculate the Left Ventricular Developed Pressure (LVDP) as the difference between the peak systolic pressure and the end-diastolic pressure.
-
Determine the maximum rate of pressure development (+dP/dtmax) as an index of contractility.
-
Determine the maximum rate of pressure decline (-dP/dtmin) as an index of lusitropy (relaxation).
-
Calculate the Rate-Pressure Product (RPP) as Heart Rate × LVDP, which is an indicator of myocardial oxygen consumption.
-
-
Statistical Analysis:
-
Express the effects of this compound as a percentage change from the baseline values.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed changes at different concentrations.
-
If a range of concentrations is used, a dose-response curve can be generated to calculate parameters like EC₅₀ or IC₅₀.
-
Conclusion
The isolated Langendorff-perfused heart is a robust model for characterizing the direct cardiac effects of this compound. By following these protocols, researchers can obtain valuable data on the electrophysiological and potential inotropic effects of this compound, contributing to a better understanding of its pharmacological profile and its potential as an antiarrhythmic agent.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. ijbcp.com [ijbcp.com]
- 6. Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of isoproterenol-induced tachycardia by azimilide in the isolated perfused guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of azimilide on cardiovascular tissues from normo- and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-Azimilide Dosing in Rodent Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a Class III antiarrhythmic agent that prolongs the cardiac action potential and refractoriness by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This distinct mechanism of action makes it a subject of interest in the study and treatment of both supraventricular and ventricular arrhythmias.[2][3] These application notes provide detailed protocols for utilizing this compound in common rodent models of cardiac arrhythmia, along with dosing guidelines and data presentation formats to facilitate reproducible and comparable experimental outcomes.
Mechanism of Action: Signaling Pathway
This compound exerts its antiarrhythmic effects by modulating the repolarization phase of the cardiac myocyte action potential. The following diagram illustrates the key ion channels involved and the site of action for Azimilide.
Caption: Signaling pathway of this compound action on cardiac myocyte ion channels.
Dosing and Efficacy in Rodent Models
The following tables summarize the reported dosing regimens and observed effects of this compound in various rodent arrhythmia models.
Table 1: this compound Dosing in Rat Arrhythmia Models
| Arrhythmia Model | Species/Strain | Route of Administration | Dose Range | Observed Effect | Citation |
| Coronary Artery Ligation & Reperfusion | Sprague-Dawley | Intravenous | 1-18 mg/kg | Dose-dependent suppression of ventricular fibrillation (VF). Estimated ED50 for VF suppression is 5.0 mg/kg. At 18 mg/kg, partial suppression of ventricular tachycardia (VT) and extrasystoles (VES). | [4] |
| Coronary Artery Ligation & Reperfusion | Sprague-Dawley | Oral | 100 mg/kg | Full protection from ventricular fibrillation (VF). | [4] |
Table 2: this compound Dosing in Mouse Arrhythmia Models
| Arrhythmia Model | Species/Strain | Route of Administration | Dose | Observed Effect | Citation |
| Chloroform-induced | Not Specified | Intraperitoneal | 100 mg/kg | 50% efficacy in preventing arrhythmia. | [4] |
| Chloroform-induced | Not Specified | Oral | 300 mg/kg | No efficacy observed. | [4] |
Table 3: this compound Dosing in Guinea Pig Arrhythmia Models
| Arrhythmia Model | Preparation | Route of Administration | Dose | Observed Effect | Citation |
| Ouabain-induced | Isolated Heart | In vitro | 10 µM | Prevented ventricular tachycardia (VT) and ventricular fibrillation (VF). | [4] |
| Ouabain-induced | Anesthetized | Intravenous | 10-30 mg/kg | Increased the dose of ouabain required to induce ventricular extrasystoles (VES). | [4] |
Experimental Protocols
The following are detailed protocols for inducing arrhythmias in rodents to test the efficacy of this compound.
Protocol 1: Ischemia-Reperfusion Induced Arrhythmia in Rats
This model simulates myocardial infarction followed by reperfusion, a common clinical scenario leading to arrhythmias.
Experimental Workflow:
Caption: Experimental workflow for the rat ischemia-reperfusion arrhythmia model.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
4-0 silk suture
-
ECG recording system
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the rat and ensure a surgical plane of anesthesia is reached.
-
Intubate the trachea and begin mechanical ventilation.
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Carefully ligate the left anterior descending (LAD) coronary artery with a 4-0 silk suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
Administer this compound or vehicle control intravenously or orally at the desired dose.
-
Maintain the coronary artery ligation for a period of 5-10 minutes (ischemia phase).
-
Release the ligature to allow for reperfusion of the myocardium.
-
Continuously monitor the ECG for at least 30 minutes during the reperfusion period.
-
Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
Protocol 2: Chloroform-Induced Arrhythmia in Mice
This is a rapid screening model for assessing the antiarrhythmic potential of a compound.
Experimental Workflow:
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the class III antiarrhythmic agent azimilide in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (E)-Azimilide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (E)-Azimilide for experimental use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a Class III antiarrhythmic agent that primarily functions by blocking the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current in cardiac myocytes.[1][2] This action prolongs the cardiac action potential and the effective refractory period.[2] It is available in two common forms: the free base and the dihydrochloride salt. The choice of form will depend on the desired solvent and experimental design.
Physicochemical and Solubility Data
The properties of this compound and its dihydrochloride salt are summarized below. It is critical to use the correct molecular weight for calculations.
| Property | This compound | This compound Dihydrochloride |
| Molecular Formula | C₂₃H₂₈ClN₅O₃ | C₂₃H₂₈ClN₅O₃ · 2HCl |
| Molecular Weight | 457.96 g/mol [3][4] | 530.88 g/mol |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Water |
| Solubility | 1 mg/mL in DMSO (may require warming) | Up to 50 mM (26.54 mg/mL) in water |
| Storage (Solid) | 2-8°C | -20°C |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Dihydrochloride in Water
This protocol is recommended when an aqueous-based stock solution is required, thereby avoiding the potential cellular effects of DMSO.
Materials:
-
This compound Dihydrochloride (MW: 530.88 g/mol )
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound Dihydrochloride needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 530.88 g/mol * (1000 mg / 1 g) = 5.31 mg
-
-
Weigh the compound: Carefully weigh 5.31 mg of this compound Dihydrochloride and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile water to the tube.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a 1 mg/mL Stock Solution of this compound (Free Base) in DMSO
This protocol is suitable for experiments that can tolerate low concentrations of DMSO.
Materials:
-
This compound (MW: 457.96 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh the compound: Weigh 1 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex until the compound is fully dissolved. Gentle warming (37°C) may be necessary to achieve a clear solution.
-
Aliquot and store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store at -20°C for up to one month or -80°C for up to six months. Protect from light.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for stock solution preparation and the mechanism of action of this compound.
Caption: A flowchart outlining the key steps for preparing this compound stock solutions.
Caption: The signaling pathway showing this compound's blockade of cardiac potassium channels.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
For in vivo experiments, freshly prepared solutions are recommended. It is also advised to protect the solutions from light.
References
- 1. US20080318870A1 - Synthetic bile acid compositions and methods - Google Patents [patents.google.com]
- 2. ES2672927T3 - New ivabradine salt and its preparation procedure - Google Patents [patents.google.com]
- 3. Azimilide | C23H28ClN5O3 | CID 9571004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application of (E)-Azimilide in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a class III antiarrhythmic agent that prolongs the cardiac action potential by blocking specific potassium channels.[1] Its primary mechanism of action involves the blockade of both the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current.[1][2] The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Due to its activity on these critical cardiac ion channels, this compound serves as a valuable tool in high-throughput screening (HTS) assays for identifying and characterizing new chemical entities that may modulate cardiac repolarization. These application notes provide detailed protocols for utilizing this compound in common HTS platforms.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly interacting with and blocking the pores of both the hERG (Kv11.1) and KCNQ1/KCNE1 (IKs) potassium channels. This inhibition reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential, thereby prolonging its duration.[1][2] The dual-channel blockade is a distinguishing feature of Azimilide compared to other class III antiarrhythmics that may be more selective for IKr.[2]
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro systems. The following table summarizes key quantitative data for its activity on IKr (hERG) and IKs channels.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| IKr (hERG) | Automated Patch Clamp | CHO | IC50 | 0.56 µM (at 37°C) | [3] |
| Automated Patch Clamp | CHO | IC50 | 0.61 µM (at 22°C) | [3] | |
| Manual Patch Clamp | HEK293 | IC50 | 1.4 µM (at 0.1 Hz) | [4] | |
| Manual Patch Clamp | HEK293 | IC50 | 5.2 µM (at 1 Hz) | [4] | |
| Thallium Flux Assay | HEK293 | IC50 | 1 µM (4 mM [K⁺]ₑ) | [2][4] | |
| IKs | Manual Patch Clamp | Xenopus Oocytes | IC50 | 2.6 µM (2 mM [K⁺]ₑ) | [2][4] |
| Manual Patch Clamp | N/A | IC50 | 3 mM | [5] |
High-Throughput Screening Protocols
This compound is an excellent positive control for HTS campaigns aimed at identifying modulators of IKr and IKs channels. Below are detailed protocols for two common HTS methodologies: a fluorescence-based thallium flux assay and an automated patch clamp assay.
Protocol 1: Fluorescence-Based Thallium Flux Assay for hERG (IKr) Channel Blockade
This assay provides a rapid, functional readout of hERG channel activity and is well-suited for primary HTS.
Objective: To identify compounds that inhibit the hERG potassium channel by measuring the influx of thallium (a surrogate for potassium) into cells upon channel opening.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Black, clear-bottom 384-well microplates
-
FluxOR™ Thallium Detection Kit (or similar)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
High Potassium (Depolarizing) Buffer containing Thallium
-
This compound (positive control) dissolved in DMSO
-
Test compounds dissolved in DMSO
-
Fluorescence kinetic plate reader (e.g., FLIPR Tetra®, Hamamatsu FDSS)
Procedure:
-
Cell Plating:
-
Seed hERG-expressing cells into black, clear-bottom 384-well plates at a density optimized to achieve 80-90% confluency on the day of the assay.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer. A typical concentration range for this compound is 0.1 µM to 30 µM.
-
Add the compound solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
-
Baseline Reading:
-
Place the plate in a fluorescence kinetic plate reader.
-
After a brief incubation period (10-20 minutes), measure the baseline fluorescence.
-
-
Channel Activation & Final Reading:
-
Add a high-potassium buffer containing thallium to all wells to depolarize the cell membrane and activate the hERG channels.
-
Immediately measure the fluorescence signal over time (typically for 2-3 minutes).
-
Data Analysis:
-
The increase in fluorescence upon thallium addition reflects the activity of the hERG channel.
-
The inhibitory effect of each compound is calculated as a percentage relative to the positive control (this compound) and negative control (vehicle) wells.
-
Plot concentration-response curves and calculate IC50 values for active compounds.
Protocol 2: Automated Patch Clamp Assay for IKr and IKs Characterization
Automated patch clamp provides high-fidelity electrophysiological data and is ideal for hit confirmation, lead optimization, and detailed mechanistic studies.
Objective: To quantitatively assess the inhibitory effects of compounds on IKr and IKs currents.
Materials:
-
CHO or HEK293 cells stably expressing hERG (for IKr) or KCNQ1/KCNE1 (for IKs).
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
Appropriate intracellular and extracellular solutions (see table below).
-
This compound (positive control) dissolved in extracellular solution.
-
Test compounds dissolved in extracellular solution.
Solutions:
| Solution | Key Components |
| Extracellular (IKr) | NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose |
| Intracellular (IKr) | KCl, MgCl2, HEPES, EGTA, Mg-ATP |
| Extracellular (IKs) | NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose |
| Intracellular (IKs) | K-Gluconate, KCl, MgCl2, HEPES, EGTA, Mg-ATP |
Procedure:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the appropriate cell line.
-
Load the cells onto the automated patch clamp system according to the manufacturer's instructions.
-
-
Seal Formation and Whole-Cell Configuration:
-
The instrument will automatically establish a high-resistance seal between a cell and the planar patch electrode.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocol and Baseline Recording:
-
Apply a specific voltage-clamp protocol to elicit either IKr or IKs currents.
-
For IKr (hERG): A depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current.
-
For IKs: A longer depolarizing step is typically required to fully activate the channels.
-
-
Record baseline currents in the absence of any compound.
-
-
Compound Application:
-
Perfuse the cells with increasing concentrations of this compound or test compounds.
-
Allow sufficient time for the compound to reach equilibrium at each concentration.
-
-
Current Measurement and Data Analysis:
-
Record the ion channel currents at each compound concentration.
-
Measure the peak tail current (for IKr) or the sustained current (for IKs) to determine the extent of channel block.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Generate concentration-response curves and determine the IC50 values.
-
Conclusion
This compound is a critical reference compound for HTS assays targeting the IKr and IKs potassium channels. The protocols outlined in these application notes provide robust and reliable methods for identifying and characterizing novel ion channel modulators. The choice between a fluorescence-based assay and automated patch clamp will depend on the specific stage of the drug discovery process, with the former being ideal for primary screening and the latter for more detailed pharmacological characterization.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
Application Notes and Protocols for an Experimental Model of Atrial Fibrillation Using (E)-Azimilide
These application notes provide a detailed overview and protocol for utilizing (E)-Azimilide in a well-established experimental model of atrial fibrillation (AF). This information is intended for researchers, scientists, and drug development professionals investigating novel antiarrhythmic therapies.
Introduction
This compound is a Class III antiarrhythmic agent known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual-channel blockade prolongs the action potential duration and the effective refractory period in atrial and ventricular myocytes, contributing to its antiarrhythmic effects.[1][3] Preclinical studies, particularly in canine models, have demonstrated the efficacy of Azimilide in terminating and preventing supraventricular arrhythmias, making it a valuable tool for studying the mechanisms of atrial fibrillation and evaluating potential therapeutic interventions.[4]
This document outlines the protocol for a vagally-mediated model of sustained atrial fibrillation in dogs, a reproducible method for studying the electrophysiological effects of antiarrhythmic drugs.
Data Presentation
The following tables summarize the quantitative effects of this compound in a canine model of vagally-mediated atrial fibrillation.
Table 1: Efficacy of this compound in Terminating Sustained Atrial Fibrillation
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | AF Termination | Success Rate (%) |
| Azimilide | 10 | 14 | 13 | 93% |
| Dofetilide (comparator) | 0.08 | 12 | 6 | 50% |
Data sourced from a study in morphine/chloralose-anesthetized dogs with sustained vagal atrial fibrillation.
Table 2: Electrophysiological Effects of this compound on Atrial Tissue
| Parameter | Condition | Azimilide (10 mg/kg) | Dofetilide (0.08 mg/kg) |
| Atrial Effective Refractory Period (ERP) at BCL 400 ms | Baseline | 122 ± 5 ms | 125 ± 4 ms |
| Post-drug | 168 ± 8 ms | 189 ± 7 ms | |
| % Increase | 38 ± 6% | 51 ± 3% | |
| Atrial Effective Refractory Period (ERP) at BCL 200 ms | Baseline | 103 ± 5 ms | 109 ± 4 ms |
| Post-drug | 139 ± 9 ms | 128 ± 5 ms | |
| % Increase | 35 ± 10% | 17 ± 3% | |
| Atrial Fibrillation Cycle Length (AFCL) | Baseline | 89 ± 6 ms | 92 ± 5 ms |
| Post-drug | 135 ± 11 ms | 118 ± 8 ms | |
| % Increase | 52 ± 10% | 28 ± 7% |
BCL = Basic Cycle Length. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model: Vagally-Mediated Sustained Atrial Fibrillation in Dogs
This protocol describes the induction and maintenance of a stable model of acute atrial fibrillation in anesthetized dogs, allowing for the evaluation of antiarrhythmic drug efficacy.[5]
1.1. Animal Preparation:
-
Healthy adult mongrel dogs of either sex are anesthetized with morphine and α-chloralose.
-
Ventilation is maintained mechanically.
-
A thoracotomy is performed to expose the heart.
-
Bipolar stimulating and recording electrodes are sutured to the epicardial surface of the atria.
-
The cervical vagi are isolated for stimulation.
1.2. Induction of Atrial Fibrillation:
-
Sustained atrial fibrillation is induced by a combination of continuous bilateral stimulation of the cervical vagi and transient rapid atrial pacing.[5]
-
Vagal stimulation creates a substrate for AF by shortening the atrial refractory period.
-
Rapid atrial burst pacing (e.g., at a cycle length of 100 ms for 20-30 seconds) is then applied to induce fibrillation.[6]
-
Once initiated, AF is typically sustained by the continuous vagal stimulation.
1.3. Drug Administration:
-
This compound is administered intravenously.
-
A loading dose (e.g., 10 mg/kg) is infused over a set period, followed by a maintenance infusion to achieve stable plasma concentrations.
1.4. Electrophysiological Measurements:
-
Atrial Effective Refractory Period (ERP): Measured using the extrastimulus method at various basic cycle lengths (e.g., 400 ms and 200 ms).
-
Atrial Fibrillation Cycle Length (AFCL): Determined from atrial electrograms recorded during sustained AF.
-
Conduction Velocity: Can be measured using multi-electrode arrays.
1.5. Data Analysis:
-
The primary endpoint for efficacy is the termination of sustained AF.
-
Changes in electrophysiological parameters (ERP, AFCL) before and after drug administration are analyzed to understand the drug's mechanism of action.
-
Statistical analysis is performed to compare the effects of the drug with a control or comparator group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in terminating atrial fibrillation.
Experimental Workflow
Caption: Workflow for evaluating this compound in a canine AF model.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vagally-mediated atrial fibrillation in dogs: conversion with bretylium tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vivo Administration of (E)-Azimilide in Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a class III antiarrhythmic agent that has been investigated for its efficacy in treating various cardiac arrhythmias. Its primary mechanism of action involves the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] This action prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing arrhythmogenesis.[3][4] This document provides detailed application notes and protocols for the administration of this compound in in vivo cardiac studies across various animal models.
Data Presentation
Quantitative In Vivo Data for this compound
The following table summarizes key quantitative data for this compound administration in different animal models as reported in the literature. This information is crucial for dose selection and experimental design.
| Animal Model | Administration Route | Dosage Range | Efficacy/Observation | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Limited efficacy in the chloroform-induced arrhythmia model. | [1] |
| Oral (p.o.) | 300 mg/kg | No efficacy in the chloroform-induced arrhythmia model. | [1] | |
| Rat | Intravenous (i.v.) | 1 - 18 mg/kg | Dose-dependent suppression of ventricular fibrillation in a coronary artery ligation and reperfusion model. The estimated effective dose to suppress ventricular fibrillation was 5.0 mg/kg. | [1] |
| Oral (p.o.) | 100 mg/kg | Full protection from ventricular fibrillation. | [1] | |
| Guinea Pig | Intravenous (i.v.) | 10 and 30 mg/kg | Increased the dose of ouabain required to induce ventricular extrasystoles. | [1] |
| Dog | Intravenous (i.v.) | 0.3 - 30 mg/kg | Effective in preventing the induction of ventricular arrhythmias. | [5] |
| Intravenous (i.v.) | 6 mg/kg bolus + 0.1 mg/kg/min infusion | Suppressed premature ventricular complexes and ventricular fibrillation in a coronary ligation/reperfusion model. | [6] | |
| Intravenous (i.v.) | 1 mg/kg (18 min infusion) | Used for pharmacokinetic studies. | [7] | |
| Oral (p.o.) | 2 mg/kg (solution) | Used for pharmacokinetic studies. | [7] |
Experimental Protocols
Preparation of this compound Dosing Solutions
This compound is available as Azimilide dihydrochloride, which has good solubility in water.
-
For Aqueous Solutions: Azimilide dihydrochloride is soluble in water at a concentration of 25 mg/mL. For intravenous, intraperitoneal, and oral gavage administration, sterile water for injection or physiological saline (0.9% NaCl) can be used as a vehicle. It is recommended to warm the solution gently and sonicate to ensure complete dissolution.
-
For DMSO Solutions: Azimilide is also soluble in DMSO.[8][9] For preparing stock solutions, DMSO can be used at a concentration of 1-5 mg/mL, which may require warming.[8][9] For in vivo administration, the final concentration of DMSO should be minimized to avoid vehicle-induced toxicity. It is common practice to dilute the DMSO stock solution with a physiological buffer or saline to a final DMSO concentration of less than 5-10%.
Protocol 1: Intravenous (i.v.) Administration in Rodents
This protocol is suitable for rats and mice and is based on established intravenous administration techniques.
Materials:
-
This compound dihydrochloride
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory environment. Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Dosing Solution Preparation: Prepare the required concentration of this compound in the chosen sterile vehicle on the day of the experiment. Ensure the solution is clear and free of particulates.
-
Restraint and Injection:
-
Place the rodent in a suitable restrainer to expose the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Administer the calculated volume of the dosing solution as a bolus or a slow infusion, depending on the experimental design.
-
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions immediately after injection and at regular intervals as required by the study protocol.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the procedure for intraperitoneal administration of this compound in mice.
Materials:
-
This compound dihydrochloride
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal balance
Procedure:
-
Animal and Dose Preparation: Weigh the mouse and calculate the required dose volume. Prepare the dosing solution as described above.
-
Restraint: Firmly restrain the mouse by scruffing the neck and securing the tail.
-
Injection:
-
Position the mouse so that its head is tilted slightly downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 30-45 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Inject the solution smoothly.
-
-
Post-Injection Care: Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Oral Gavage (p.o.) Administration in Rodents
This protocol provides a standard procedure for oral administration of this compound using a gavage needle.
Materials:
-
This compound dihydrochloride
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation: Weigh the animal and calculate the dose. Prepare the dosing solution or suspension.
-
Restraint: Securely restrain the animal in an upright position.
-
Gavage:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in the stomach (indicated by the lack of resistance), administer the solution.
-
-
Recovery: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathway of this compound
References
- 1. Efficacy of the class III antiarrhythmic agent azimilide in rodent models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inducible ventricular arrhythmias by intravenous azimilide in dogs with previous myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azimilide pharmacokinetics following intravenous and oral administration of a solution and capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. アジミリド 二塩酸塩 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Azimilide = 97 HPLC 149888-94-8 [sigmaaldrich.com]
Application Notes and Protocols: (E)-Azimilide in Studies of Drug-Induced QT Prolongation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Azimilide is a Class III antiarrhythmic agent that has been extensively studied for its effects on cardiac repolarization and its potential to induce QT prolongation.[1] Its primary mechanism of action involves the blockade of multiple cardiac potassium channels, which play a crucial role in the repolarization phase of the cardiac action potential.[1] A comprehensive understanding of Azimilide's electrophysiological effects is vital for its use as a reference compound in preclinical and clinical studies aimed at assessing the proarrhythmic risk of new chemical entities.
These application notes provide a detailed overview of the use of this compound in drug-induced QT prolongation studies, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound primarily exerts its effects by blocking the delayed rectifier potassium currents, specifically the rapid component (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), and the slow component (IKs).[1][2] Blockade of these currents leads to a delay in ventricular repolarization, which manifests as a prolongation of the action potential duration (APD) and, consequently, a prolongation of the QT interval on the electrocardiogram (ECG).[1] In addition to its effects on potassium channels, Azimilide has also been shown to block L-type calcium currents (ICaL) and sodium currents (INa) at higher concentrations.[3] This multi-channel blocking effect contributes to its complex electrophysiological profile.
Quantitative Data
The following tables summarize the quantitative effects of this compound on various cardiac ion channels, action potential duration, and ECG intervals.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | Species/Cell Line | Method | Potency (Kd or IC50) | Reference |
| IKr (hERG) | Canine Ventricular Myocytes | Whole-cell patch clamp | < 1 µM | [3] |
| IKs | Canine Ventricular Myocytes | Whole-cell patch clamp | 1.8 µM | [3] |
| ICaL | Canine Ventricular Myocytes | Whole-cell patch clamp | 17.8 µM | [3] |
| INa | Canine Ventricular Myocytes | Whole-cell patch clamp | 19 µM | [3] |
Table 2: Effect of this compound on Action Potential Duration (APD90)
| Species | Preparation | Concentration/Dose | Pacing Cycle Length | % Prolongation of APD90 | Reference |
| Canine | Ventricular Myocytes | 1 µM | 0.33 Hz (3000 ms) | 25% | [3] |
| Canine | Ventricular Myocytes | 1 µM | 1 Hz (1000 ms) | 17% | [3] |
| Canine | Open-chest | 7 mg/kg (i.v.) | 400 ms | 5.4% | [4][5] |
| Canine | Open-chest | 17 mg/kg (i.v.) | 400 ms | 7.7% | [4][5] |
| Canine | Open-chest | 30 mg/kg (i.v.) | 400 ms | 10.7% | [4][5] |
Table 3: Effect of this compound on ECG Intervals in Humans (Patients with Atrial Fibrillation)
| Parameter | Dose | Mean Change from Baseline | Reference |
| RR Interval | 125 mg | +61.4 ms | [6] |
| QT Interval | 125 mg | +44.2 ms | [6] |
| QTc (Bazett) | 125 mg | +31.6 ms | [6] |
| QTc (Fridericia) | 125 mg | +35.8 ms | [6] |
Experimental Protocols
In Vitro Assessment: Whole-Cell Patch Clamp Electrophysiology
This protocol describes the methodology for assessing the effect of this compound on cardiac ion channels (e.g., hERG) expressed in a stable cell line.
1. Cell Culture:
-
Culture cells (e.g., HEK293 cells stably expressing the hERG channel) under standard conditions (e.g., 37°C, 5% CO2).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
4. Voltage Protocol for hERG (IKr):
-
From the holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels.
-
Follow with a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current, which is characteristic of hERG channels.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor current stability.
5. Data Acquisition and Analysis:
-
Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing increasing concentrations of this compound.
-
Measure the peak tail current amplitude at each concentration after the current has reached a steady state.
-
Normalize the current at each concentration to the baseline current and plot a concentration-response curve.
-
Fit the data to the Hill equation to determine the IC50 value.
In Vivo Assessment: Drug-Induced QT Prolongation in a Canine Model
This protocol outlines a typical study in conscious dogs to evaluate the in vivo effects of this compound on the QT interval.[7][8]
1. Animal Model:
-
Use purpose-bred male beagle dogs, as they are a commonly accepted model for cardiovascular safety pharmacology studies.[7][8][9]
-
House animals individually in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatize animals to the laboratory environment and experimental procedures.
-
Surgically implant telemetry transmitters for continuous ECG and heart rate monitoring.
2. Drug Administration:
-
Administer this compound or vehicle orally via gavage or intravenously via a catheter.
-
Use a crossover study design where each animal receives both vehicle and different doses of this compound with an adequate washout period between treatments.
3. ECG Recording and Analysis:
-
Record continuous telemetry ECG data before and for at least 24 hours after drug administration.
-
Extract digital ECG waveforms at specified time points (e.g., pre-dose, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Manually or with a validated software, measure the RR and QT intervals from a lead II-like ECG configuration.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction, or an individual dog-specific correction).
4. Blood Sampling and Pharmacokinetic Analysis:
-
Collect blood samples at time points corresponding to ECG measurements.
-
Process blood to obtain plasma and analyze for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
5. Data Analysis:
-
Calculate the change from baseline for QT, QTc, and heart rate for each animal at each time point.
-
Compare the effects of this compound to the vehicle control using appropriate statistical methods (e.g., ANOVA).
-
Correlate the changes in QTc with the plasma concentrations of this compound to establish an exposure-response relationship.
Visualizations
Caption: Mechanism of this compound-induced QT prolongation.
Caption: Workflow for assessing this compound's effect on QT interval.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of azimilide on heart rate and ECG conduction intervals during sinus rhythm in patients with a history of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QT PRODACT: in vivo QT assay in anesthetized dog for detecting the potential for QT interval prolongation by human pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (E)-Azimilide precipitation in aqueous solution
Technical Support Center: (E)-Azimilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges related to the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: this compound is a weakly basic compound. Its solubility is significantly influenced by its pKa and the pH of the solution. The dihydrochloride salt form is typically used to improve aqueous solubility.[1] Key properties are summarized below.
Q2: Why is my this compound, received as a dihydrochloride salt, precipitating from my aqueous buffer?
A2: Precipitation of this compound dihydrochloride from an aqueous solution can occur for several reasons:
-
pH Shift: The most common cause is a shift in pH. As a basic compound, this compound is more soluble at an acidic pH where it is protonated (ionized). If the pH of your buffer is near or above its pKa (strongest basic pKa is 8.7), the compound will convert to its less soluble free base form and may precipitate.[2][3]
-
Exceeding Solubility Limit: The concentration of your solution may have surpassed the intrinsic solubility of the compound in that specific buffer system and temperature.[4] Although the dihydrochloride salt is water-soluble, its solubility is still finite and can be exceeded.[1]
-
"Solvent-Shifting" Precipitation: If you are diluting a concentrated stock of Azimilide (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[5]
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage or use can reduce solubility and lead to precipitation.[4]
-
Chemical Instability: Over time, the compound may degrade into less soluble byproducts, although this is less common for short-term experiments if handled correctly.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, an organic solvent like DMSO is often used. One source suggests a solubility of 1 mg/mL in DMSO with warming. For direct preparation of aqueous solutions, using the dihydrochloride salt in water is recommended, with one vendor reporting a solubility of up to 50 mM (26.54 mg/mL) in water, potentially requiring sonication to fully dissolve.[1][7]
Q4: How can I prevent precipitation when diluting a DMSO stock solution into my aqueous experimental buffer?
A4: To prevent "solvent-shifting" precipitation, always add the small volume of organic stock solution dropwise into the larger volume of the vigorously stirring or vortexing aqueous buffer.[4][5] Never add the aqueous buffer to the DMSO stock. This technique, known as controlled mixing, helps to avoid localized areas of high drug concentration and poor solvency, minimizing the risk of precipitation.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving this compound precipitation.
Problem: this compound has precipitated out of my aqueous solution.
Below is a workflow to identify the cause and find a solution.
Quantitative Data Summary
The solubility of this compound is highly dependent on its form (free base vs. salt) and the properties of the solvent.
Table 1: Physicochemical and Solubility Data for this compound and its Dihydrochloride Salt.
| Property | Value | Source / Compound Form |
|---|---|---|
| Molecular Weight | 457.96 g/mol | This compound (free base)[8] |
| 530.88 g/mol | This compound Dihydrochloride[1] | |
| pKa (Strongest Basic) | 8.7 | This compound[2] |
| Water Solubility | 0.0861 mg/mL | This compound (predicted)[2] |
| 26.54 mg/mL (50 mM) | This compound Dihydrochloride [1] | |
| DMSO Solubility | 1 mg/mL (with warming) | This compound Dihydrochloride |
| | 50 mg/mL (94.18 mM, with ultrasonic) | this compound Dihydrochloride[7] |
Note: Solubility values can vary between suppliers and batches. It is recommended to perform in-house solubility tests.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution from this compound Dihydrochloride Powder
This protocol describes how to prepare a working solution directly from the salt form.
-
Objective: To prepare a clear, stable aqueous solution of this compound dihydrochloride at a target concentration.
-
Materials:
-
This compound dihydrochloride powder
-
Target aqueous buffer (e.g., PBS, HEPES), pH pre-adjusted to desired acidic level (e.g., pH 4.0-6.0)
-
Calibrated balance, volumetric flasks, sterile tubes
-
Vortex mixer and/or ultrasonic bath
-
-
Procedure:
-
Calculate the mass of this compound dihydrochloride required for your target concentration and volume (M.W. = 530.88 g/mol ).
-
Weigh the calculated amount of powder accurately.
-
Add approximately 80% of the final volume of your pre-adjusted pH buffer to a volumetric flask.
-
Slowly add the weighed powder to the buffer while stirring or vortexing.
-
Continue mixing for 15-30 minutes. If the powder does not dissolve completely, use an ultrasonic bath for 5-10 minute intervals until the solution is clear.[7]
-
Once fully dissolved, add the buffer to the final target volume.
-
Visually inspect the solution for any particulates against a light and dark background.
-
Confirm the final pH of the solution. If the pH is higher than intended, it may increase the risk of precipitation.
-
Protocol 2: pH-Dependent Solubility Profiling
This experiment helps determine the optimal pH range for your desired concentration.
-
Objective: To determine the maximum solubility of this compound at various pH levels.
-
Methodology:
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0).
-
Add an excess amount of this compound dihydrochloride powder to an aliquot of each buffer in separate sealed vials. The amount should be sufficient to ensure saturation.
-
Incubate the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After equilibration, separate the undissolved solid from the solution by centrifugation at high speed, followed by careful collection of the supernatant, or by filtering through a 0.22 µm syringe filter.
-
Dilute the clear supernatant appropriately and quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
-
Plot the measured solubility (in mg/mL or mM) against the final measured pH of each sample to generate a pH-solubility profile. This will clearly show the pH at which solubility begins to drop off significantly.[9]
-
References
- 1. Azimilide dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Azimilide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (E)-Azimilide for Action Potential Duration Studies
Welcome to the technical support center for the use of (E)-Azimilide in action potential duration (APD) studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action in cardiac cells?
This compound is a Class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration. Its primary mechanism involves the blockade of delayed rectifier potassium currents.[1][2] Unlike many other Class III agents that primarily block only the rapid component (IKr), Azimilide blocks both the rapid (IKr) and the slow (IKs) components of this current.[1][2] This dual-channel blockade contributes to its distinct electrophysiological profile. At higher concentrations, it may also affect other channels, including L-type calcium (ICaL) and sodium (INa) currents.[3]
Q2: How does Azimilide's mechanism of action lead to a prolongation of the action potential duration?
The repolarization phase of the cardiac action potential is heavily dependent on the outward flow of potassium ions through channels like those carrying IKr and IKs. By blocking these channels, Azimilide reduces the repolarizing current, which slows down the rate of repolarization. This delay results in a longer overall action potential duration (APD).[1]
Q3: What are the recommended starting concentrations for in vitro APD studies?
The optimal concentration of Azimilide is experiment-dependent. However, based on published studies, a concentration range of 0.1 µM to 5 µM is typically effective for observing APD prolongation.[2][3]
-
Low Concentrations (~50 nM): May have no significant effect on APD.[2]
-
Therapeutic Concentrations (~1-2 µM): Consistently induce APD prolongation by effectively blocking IKr and IKs.[2][3]
-
High Concentrations (>5 µM): May produce variable or even opposite effects (APD shortening) due to the blockade of other ion channels like ICaL and INa.[3]
Q4: How should I prepare a stock solution of this compound Dihydrochloride?
This compound dihydrochloride is soluble in water up to 50 mM. For experimental use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM or 50 mM) in sterile, deionized water.
-
Preparation Steps:
-
Weigh the desired amount of Azimilide dihydrochloride powder.
-
Dissolve in the appropriate volume of water. Gentle warming or ultrasonic agitation can assist with dissolution.
-
Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Data Summary: Azimilide Concentration and Channel Affinity
The following table summarizes the effective concentrations and inhibitory constants (Kd or IC50) of Azimilide on various cardiac ion channels. This data is crucial for designing experiments and interpreting results.
| Target Ion Current | Species | Effective Concentration / Kd / IC50 | Observed Effect | Reference |
| IKr (rapid) | Canine | Kd < 1 µM | Blockade / APD Prolongation | [3] |
| IKs (slow) | Canine | Kd = 1.8 µM | Blockade / APD Prolongation | [3] |
| ICaL (L-type Ca2+) | Canine | Kd = 17.8 µM | Blockade / Potential APD Shortening | [3] |
| INa (Sodium) | Canine | Kd = 19 µM | Blockade / Potential APD Shortening | [3] |
| IKr & IKs | Canine | 2 µM | ~40% current reduction | [2] |
Visualized Pathways and Workflows
Mechanism of Action
Caption: Mechanism of Azimilide-induced APD prolongation.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of Action Potentials in Isolated Cardiomyocytes
This protocol outlines the key steps for measuring action potential duration in single cardiac myocytes using the whole-cell current-clamp technique.
-
Cell Preparation:
-
Isolate ventricular myocytes from the target species (e.g., rabbit, guinea pig, or canine) using established enzymatic digestion protocols.
-
Allow cells to stabilize in an appropriate storage solution before use.
-
-
Solutions:
-
Electrophysiological Recording:
-
Place isolated cells in a perfusion chamber on an inverted microscope stage, continuously superfusing with the external solution at 37°C.[4]
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.[4]
-
Using a micromanipulator, approach a single, healthy myocyte and form a giga-ohm seal (resistance > 1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode. Do not proceed if the resting membrane potential is more positive than -75 mV.[4]
-
-
Data Acquisition:
-
Elicit action potentials by applying brief (2 ms) depolarizing current pulses at a fixed frequency (e.g., 1 Hz). The stimulus amplitude should be set to approximately 1.2 times the threshold required to trigger an action potential.[4]
-
Record a stable baseline of action potentials for at least 5 minutes.[4]
-
Begin perfusion of the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before recording the post-drug action potentials.
-
Analyze the data by measuring the APD at 90% repolarization (APD90) before and after drug application.
-
Experimental Workflow
Caption: Workflow for an APD measurement experiment.
Troubleshooting Guide
Problem: I am not observing the expected prolongation of APD after applying Azimilide.
| Possible Cause | Recommended Solution |
| Concentration Too Low | The concentration may be insufficient to block IKr/IKs effectively. Increase the concentration in a stepwise manner (e.g., from 0.1 µM to 1 µM). |
| Drug Solution Degradation | Ensure the Azimilide stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a trusted stock aliquot. |
| Unhealthy Cells | Poor cell health can alter ion channel expression and function. Use only cells with a healthy morphology and a stable, negative resting membrane potential (<-75 mV).[4] |
| Run-down of Ion Channels | The effect of key ion channels can diminish over the course of a long whole-cell recording. Ensure your internal solution contains ATP and other components to support cell health and try to complete recordings in a timely manner after achieving whole-cell configuration. |
Problem: The action potential duration is shortening, especially at higher concentrations.
| Possible Cause | Recommended Solution |
| Off-Target Channel Blockade | At concentrations >5 µM, Azimilide can block L-type Ca2+ (ICaL) and Na+ (INa) channels.[3] Blockade of these inward currents can shorten the APD, counteracting the effect of K+ channel blockade. |
| Action: Reduce the Azimilide concentration to a range where it is more selective for IKr and IKs (e.g., 1-2 µM).[2][3] Perform a full dose-response curve to characterize the biphasic effect. |
Problem: The giga-ohm seal is unstable or lost after drug application.
| Possible Cause | Recommended Solution |
| Mechanical Instability | Ensure the perfusion system is not introducing vibrations. Reduce the flow rate of the perfusion. |
| Solution Osmolarity Mismatch | A significant change in the osmolarity of the drug-containing solution compared to the baseline external solution can stress the cell membrane. Check and adjust the osmolarity of all external solutions to be consistent. |
| Cell Swelling/Toxicity | High drug concentrations can sometimes be cytotoxic. If seal instability is consistently observed at a specific concentration, try reducing it. |
Troubleshooting Decision Tree
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Action Potential Protocol [protocols.io]
How to minimize (E)-Azimilide off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (E)-Azimilide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a class III antiarrhythmic agent. Its primary mechanism of action is the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] This blockade prolongs the action potential duration and the effective refractory period, which is the basis for its antiarrhythmic effects.[1][3]
Q2: What are the known major off-target effects of this compound?
The most significant off-target effects of this compound at higher concentrations involve the blockade of other cardiac ion channels, including the L-type calcium current (ICaL) and the fast sodium current (INa).[4][5] These off-target effects can alter the drug's electrophysiological profile and may contribute to proarrhythmic events. The primary adverse effect observed clinically is Torsades de Pointes, a form of ventricular tachycardia associated with QT interval prolongation.[1][3]
Q3: At what concentrations do the off-target effects of this compound become prominent?
The Class III antiarrhythmic action of Azimilide is most pronounced at lower concentrations (typically < 5 µM).[4] Off-target effects on ICa and INa are generally observed at higher concentrations. Refer to the data table below for specific IC50 and Kd values to guide dose selection in your experiments.
Troubleshooting Guide
Issue: I am observing unexpected electrophysiological effects in my cellular assays that are not consistent with pure IKr and IKs blockade.
-
Possible Cause 1: Off-target channel blockade.
-
Solution: this compound can block ICaL and INa at higher concentrations.[4] To confirm that the observed effects are due to the intended targets, it is crucial to use a concentration of Azimilide that is well below the IC50 values for its off-target channels. Refer to the data table for guidance. Consider performing concentration-response curves to identify the optimal concentration for your specific experimental setup.
-
-
Possible Cause 2: Non-specific binding in the assay system.
-
Solution: Non-specific binding to plasticware or other components of your assay can reduce the effective concentration of Azimilide and lead to inconsistent results. To mitigate this, consider using low-binding plates and tubes. Including a small percentage of a non-ionic detergent or a carrier protein like bovine serum albumin (BSA) in your buffers can also help reduce non-specific interactions.
-
-
Possible Cause 3: Rate-dependent effects.
-
Solution: Although Azimilide is described as having a relative lack of reverse use-dependence compared to other Class III agents, its effects can still be influenced by the stimulation frequency of your preparation.[2] Ensure you are using a consistent and physiologically relevant pacing frequency throughout your experiments and when comparing results.
-
Quantitative Data Summary
The following table summarizes the reported potency of this compound at its primary targets and major off-target ion channels. Use this data to select appropriate concentrations for your experiments to maximize on-target effects while minimizing off-target interactions.
| Target Ion Channel | Parameter | Value (µM) | Species | Reference |
| On-Target | ||||
| IKr (hERG) | Kd | < 1 | Canine | [4] |
| IKs | Kd | 1.8 | Canine | [4] |
| Off-Target | ||||
| ICaL (L-type Calcium Current) | Kd | 17.8 | Canine | [4] |
| INa (Sodium Current) | Kd | 19 | Canine | [4] |
| Ito (Transient Outward Current) | Kd | ≥ 50 | Canine | [4] |
| IK1 (Inward Rectifier Current) | Kd | ≥ 50 | Canine | [4] |
Experimental Protocols
Protocol 1: Isolating IKr and IKs Currents using Whole-Cell Voltage Clamp
This protocol allows for the sequential isolation and measurement of IKr and IKs currents in isolated cardiomyocytes, enabling the specific characterization of this compound's effects on its primary targets.
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig, rabbit, or human)
-
Patch-clamp setup with a voltage-clamp amplifier
-
External (Tyrode's) solution
-
Internal (pipette) solution
-
This compound stock solution
-
Selective IKr blocker (e.g., E-4031)
-
Selective IKs blocker (e.g., Chromanol 293B or HMR 1556)
Procedure:
-
Establish Whole-Cell Configuration: Achieve a stable whole-cell patch-clamp recording from a cardiomyocyte.
-
Record Total Delayed Rectifier Current (IK): Apply a voltage protocol to elicit the total delayed rectifier current. A typical protocol involves a depolarizing step from a holding potential of -40 mV to various test potentials (e.g., +20 mV to +60 mV) for a duration sufficient to fully activate both IKr and IKs (e.g., 2-5 seconds).
-
Isolate IKs:
-
Perfuse the cell with an external solution containing a selective IKr blocker (e.g., 1-5 µM E-4031).[6]
-
After the effect of the blocker has stabilized, apply the same voltage protocol as in step 2. The remaining current is predominantly IKs.
-
-
Isolate IKr:
-
Wash out the IKr blocker.
-
Once the current has returned to baseline, perfuse the cell with an external solution containing a selective IKs blocker (e.g., 10-30 µM Chromanol 293B).
-
Apply the same voltage protocol. The remaining current is predominantly IKr.
-
-
Application of this compound:
-
To study the effect of Azimilide on IKr, apply the desired concentration of Azimilide in the presence of the IKs blocker.
-
To study the effect of Azimilide on IKs, apply the desired concentration of Azimilide in the presence of the IKr blocker.
-
-
Data Analysis: Subtract the current recorded in the presence of the specific blocker from the total IK to obtain the current for the channel of interest. Analyze the effects of Azimilide on the amplitude and kinetics of the isolated IKr and IKs.
Visualizations
Caption: Experimental workflow for isolating IKr and IKs currents.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Azimilide stability and storage best practices
Technical Support Center: (E)-Azimilide
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and best storage practices for this compound and its common salt form, Azimilide dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored under controlled temperature conditions to ensure long-term stability. For optimal shelf life, store the powder at -20°C.[1][2] Storing at 4°C is acceptable for shorter periods (up to two years).[2] The container should be tightly sealed and protected from moisture.
Q2: How should I store stock solutions of Azimilide?
A2: Once dissolved, Azimilide solutions are less stable than the solid powder. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For long-term storage (up to 6 months), solutions should be kept at -80°C.[2][3][4] For shorter periods (up to 1 month), storage at -20°C is acceptable.[3][4] It is strongly recommended to use freshly prepared solutions for experiments whenever possible.[1]
Q3: What solvents should I use to prepare Azimilide stock solutions?
A3: The choice of solvent depends on the salt form of Azimilide.
-
Azimilide (Free Base): This form is reported to be insoluble in ethanol and DMSO but has some solubility in water (≥4.18 mg/mL).[1]
-
Azimilide Dihydrochloride: This salt form has much higher aqueous solubility, reaching up to 50 mg/mL in water.[3] It has limited solubility in DMSO (around 2 mg/mL), which may require warming and sonication to fully dissolve.[3][4] For biological experiments, preparing a concentrated stock in water is often the most effective method.
Q4: I'm having trouble dissolving Azimilide dihydrochloride. What should I do?
A4: If you encounter solubility issues with Azimilide dihydrochloride in aqueous solutions, using an ultrasonic bath can aid dissolution.[3][4] For DMSO, gentle warming (e.g., to 60°C) and sonication may be necessary.[4] Always ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can significantly impact solubility.[3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to compound degradation. Use the following workflow to troubleshoot.
Issue 2: My Azimilide solution appears cloudy or precipitated after thawing.
This suggests that the compound may have fallen out of solution. Gently warm the vial and vortex or sonicate to redissolve. If precipitation persists, the solution may be supersaturated or degraded. Consider preparing a new, more dilute stock solution.
Data and Stability Summary
The stability of Azimilide is highly dependent on its form (solid vs. solution) and storage temperature.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source(s) |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | [2] |
| 4°C | Up to 2 years | [2] | |
| In Solvent | -80°C | Up to 6 months | [2][3][4] |
| | -20°C | Up to 1 month |[3][4] |
Table 2: Solubility of Azimilide Forms
| Compound Form | Solvent | Max Concentration | Notes | Source(s) |
|---|---|---|---|---|
| Azimilide (Free Base) | Water | ≥4.18 mg/mL | - | [1] |
| DMSO | Insoluble | - | [1] | |
| Ethanol | Insoluble | - | [1] | |
| Azimilide Dihydrochloride | Water | 50 mg/mL (94.18 mM) | Requires sonication | [3][4] |
| | DMSO | 2 mg/mL (3.77 mM) | Requires warming and sonication |[3][4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock of Azimilide Dihydrochloride
-
Calculate Mass: Based on the batch-specific molecular weight (approx. 530.88 g/mol for dihydrochloride salt), calculate the mass required for your desired volume (e.g., 5.31 mg for 1 mL).
-
Weighing: Accurately weigh the calculated amount of Azimilide dihydrochloride powder in a suitable microcentrifuge tube.
-
Dissolution: Add the required volume of high-purity water (e.g., Milli-Q).
-
Solubilization: Vortex the solution vigorously. Place the tube in an ultrasonic water bath for 5-10 minutes or until all solid material is completely dissolved.
-
Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.[3]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Workflow and Stability Considerations
The following diagram illustrates the key factors influencing the stability of this compound during its lifecycle in the lab. While specific degradation pathways from environmental stress are not extensively published, general best practices for complex organic molecules should be followed.
Protocol 2: General Stability-Indicating HPLC Method
To confirm the purity of your Azimilide stock or assess its stability over time, a stability-indicating HPLC method is required. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC protocol can be developed as a starting point. The goal of such a method is to separate the intact drug from any potential degradation products.[5][6]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A gradient is often necessary to resolve polar degradation products from the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where Azimilide has significant absorbance (e.g., determined by a UV scan, likely around 230-280 nm).
-
Forced Degradation (Method Development): To ensure the method is "stability-indicating," stress studies should be performed on a sample of Azimilide.[5] This involves subjecting the drug to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The HPLC method must then demonstrate that the peaks for these degradation products are well-resolved from the peak for intact Azimilide.
The following workflow outlines the process for setting up a stability study.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. [PDF] Stability-indicating Analytical Method Development using Quality by Design Approach for Simultaneous Estimation of Ezetimibe and Glimepiride | Semantic Scholar [semanticscholar.org]
Overcoming low signal-to-noise ratio in (E)-Azimilide patch-clamp recordings
Technical Support Center: (E)-Azimilide Patch-Clamp Recordings
This technical support center provides troubleshooting guidance for researchers encountering low signal-to-noise ratio (SNR) issues during patch-clamp recordings of ion channels, with a specific focus on experiments involving the hERG channel blocker, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Noise Issues
Q1: My baseline current trace shows a constant 50/60 Hz hum. What is the cause and how can I fix it?
A1: A persistent 50/60 Hz oscillation is typically mains hum, caused by electromagnetic interference from nearby electrical equipment and power lines.[1][2]
-
Solutions:
-
Grounding: Ensure all components of your rig (amplifier, microscope, manipulators, perfusion system) are connected to a single, common ground point to prevent ground loops.[1][3] A "star" grounding configuration is often recommended.[3]
-
Faraday Cage: Confirm your Faraday cage is properly closed and grounded.[3][4] You can improve shielding by covering any openings with aluminum foil or metallic fabric.[5]
-
Identify the Source: Systematically turn off and unplug nearby electrical devices (monitors, centrifuges, light sources, mobile phones) one by one to identify the source of the interference.[4][5][6]
-
Shielding: Insulate cables, especially from light sources, which can be a source of noise.[5]
-
Q2: I'm observing intermittent, high-frequency noise spikes in my recording. What are the likely sources?
A2: High-frequency noise can originate from digital equipment, perfusion systems, or thermal noise.
-
Solutions:
-
Digital Equipment: Sources can include computers, monitors, and cameras.[1][5] Move these devices as far from the headstage as possible or switch them off if not essential for the recording.
-
Perfusion System: Air bubbles or pulsations in the perfusion line can introduce noise. Ensure the perfusion is smooth and bubble-free. In some cases, briefly stopping the perfusion during critical recording periods can eliminate this noise source.[5]
-
Thermal Noise: This can arise from the headstage, especially during long experiments.[4] Ensure the equipment is well-ventilated.[4]
-
Data Acquisition: Use a digitizer with a high sampling frequency and features designed to eliminate line-frequency noise.[7]
-
Section 2: Seal Formation and Stability
Q3: I am struggling to form a high-resistance (>1 GΩ) seal. What factors should I check?
A3: Achieving a gigaseal is fundamental to low-noise recordings as it electrically isolates the membrane patch.[8][9][10] Failure to form a gigaseal can be due to several factors.
-
Solutions:
-
Pipette Quality: Use fresh, clean pipettes for each attempt. Fire-polishing the pipette tip can create a smoother surface that facilitates sealing.[2][11] Pipette resistance is also critical; for whole-cell recordings, a range of 3-7 MΩ is a good starting point.[12]
-
Solutions: Filter all internal and external solutions (0.2 µm filter) on the day of the experiment to remove particulates.[2][11] Ensure the osmolarity of the internal solution is slightly lower (10-30 mOsm) than the external solution, which can aid in seal formation.[2][13]
-
Cell Health: Use healthy, clean cells. Debris on the cell membrane can prevent a tight seal.
-
Approach and Pressure: Apply gentle, constant positive pressure to the pipette as you approach the cell to keep the tip clean.[11] Once a dimple is visible on the cell surface, release the pressure and apply gentle, continuous suction to form the seal.[8][13] Setting the holding potential to a negative value (e.g., -60 to -70 mV) can also help.[14]
-
Q4: My gigaseal is unstable and deteriorates over time. How can I improve stability?
A4: Seal instability can be caused by mechanical drift, poor cell health, or issues with the pipette-membrane interface.
-
Solutions:
-
Mechanical Stability: Ensure the anti-vibration table is floating correctly and that there are no sources of mechanical vibration (e.g., fans, building vibrations) affecting the rig.[2] Secure all cables to prevent them from transmitting vibrations.[12]
-
Pipette Coating: Coating the pipette with a hydrophobic substance like Sylgard can reduce pipette capacitance and prevent solution from creeping up the glass, both of which contribute to lower noise and greater stability.[11]
-
Cell Adhesion: For cultured cells, ensure they are well-adhered to the coverslip.[10]
-
Section 3: this compound Specific Issues
Q5: The hERG current is very small after applying this compound, making it difficult to distinguish from the noise. How can I improve my signal?
A5: This is a common challenge. This compound is a potent hERG channel blocker, which will inherently reduce the signal amplitude.[15][16][17] The goal is to maximize the initial signal and minimize the noise floor.
-
Solutions:
-
Maximize Basal hERG Current:
-
Temperature: hERG currents are significantly larger at physiological temperatures (e.g., 37°C) compared to room temperature.[18] Consider using a temperature-controlled perfusion system. The average tail current at 37°C can be approximately three times larger than at 25°C.[18]
-
Cell Expression: Use a cell line with a high expression of hERG channels.
-
-
Optimize Voltage Protocol: Use a voltage protocol that elicits a robust hERG tail current, as this is often the primary measurement for drug block. The CiPA initiative provides a standardized voltage stimulation protocol for this purpose.[18]
-
Filtering: Apply a low-pass filter during data acquisition to reduce high-frequency noise. A Bessel filter set to 1-2 kHz is a common starting point.[2] Be cautious not to over-filter, as this can distort the kinetics of the current.
-
Signal Averaging: If the stimulus can be repeated, averaging multiple traces can significantly improve the SNR.
-
Q6: Does the mechanism of this compound affect how I should design my experiment?
A6: Yes. This compound is an open-channel blocker and its block can be reverse use-dependent, meaning the apparent affinity decreases with more frequent channel activation.[15]
-
Experimental Considerations:
-
Stimulation Frequency: Be aware that the IC50 value for this compound is dependent on the stimulation frequency. For example, the IC50 was found to be 1.4 µM at 0.1 Hz and 5.2 µM at 1 Hz.[15] Keep your stimulation frequency constant when comparing different concentrations.
-
Binding State: Azimilide binds to the open and inactivated states of the hERG channel.[19] This means that the voltage protocol (which controls the channel state) will influence the degree of block.
-
Troubleshooting Workflows & Diagrams
Key Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of hERG Currents
This protocol outlines the essential steps for recording hERG currents in a mammalian cell line (e.g., HEK293 or CHO cells) with a focus on minimizing noise.
-
Solution Preparation:
-
External Solution (mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310 mOsm.[18]
-
Internal Solution (mM): 120 KCl, 10 HEPES, 10 EGTA, 5.37 CaCl2, 1.75 MgCl2, 4 Na2-ATP. Adjust pH to 7.2 with KOH. Osmolarity ~285-290 mOsm.[13][18]
-
Filtering: Filter both solutions using a 0.2 µm syringe filter before use.[14]
-
-
Pipette Fabrication:
-
Recording Procedure:
-
Mount the coverslip with adherent cells in the recording chamber and begin perfusion with the external solution.
-
Fill a prepared pipette with filtered internal solution, ensuring no air bubbles are trapped.
-
Apply positive pressure to the pipette and lower it into the bath.
-
Under visual control, approach a healthy-looking cell. A slight dimple on the cell surface should be visible upon contact.
-
Release the positive pressure. A high-resistance seal should begin to form. Apply gentle suction if necessary to facilitate the formation of a >1 GΩ seal.[14]
-
Once a stable gigaseal is formed, apply short, sharp pulses of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes for the pipette solution to equilibrate with the cytosol.[20]
-
Apply the desired voltage-clamp protocol and record baseline currents.
-
Perfuse the chamber with the external solution containing this compound and record the blocked currents.
-
Reference Data Tables
Table 1: Key Parameters for High-Quality Recordings
| Parameter | Recommended Value | Rationale & Notes |
| Seal Resistance | > 1 GΩ (ideally 2-10 GΩ) | Minimizes current leakage and thermal noise, which is critical for a good SNR.[8][12] |
| Pipette Resistance | 3 - 7 MΩ (Whole-Cell) | A balance between ease of seal formation and low access resistance.[12][14] |
| Access Resistance | < 25 MΩ | Should be monitored and remain stable (<20% change) throughout the experiment.[12][20] |
| Low-Pass Filter | 1 - 5 kHz (Bessel) | Removes high-frequency noise. The cutoff frequency should be at least twice the fastest component of the signal of interest. |
| Sampling Rate | > 10 kHz | Should be at least 2-5 times the filter frequency (Nyquist theorem) to accurately represent the signal. |
Table 2: this compound Pharmacological Parameters
| Parameter | Reported Value | Conditions | Reference |
| hERG IC50 | 1.4 µM | Xenopus oocytes, 0.1 Hz stimulation | [15] |
| hERG IC50 | 5.2 µM | Xenopus oocytes, 1 Hz stimulation | [15] |
| hERG IC50 | 560 - 610 nM | CHO cells, 22°C and 37°C | [19] |
| Mechanism | Open/Inactivated Channel Blocker | Binds preferentially to open and inactivated states of the hERG channel. | [15][19] |
| Use-Dependence | Reverse | Blockade decreases with an increase in channel activation frequency. | [15] |
References
- 1. neuronexus.com [neuronexus.com]
- 2. benchchem.com [benchchem.com]
- 3. Grounding Guide - NPI Electronic [npielectronic.com]
- 4. plexon.com [plexon.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 9. Enhanced Seal Resistance in Automated Patch Clamp Experiments [metrionbiosciences.com]
- 10. bio.fsu.edu [bio.fsu.edu]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sophion.com [sophion.com]
- 19. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
Adjusting for (E)-Azimilide's reverse use-dependence in protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (E)-Azimilide, focusing on its reverse use-dependent properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've read conflicting reports about this compound's reverse use-dependence. Does it exhibit this property or not?
A: This is a critical point of confusion that depends on the experimental endpoint being measured.
-
At the level of the hERG (IKr) channel: Yes, this compound demonstrates clear reverse use-dependence. This means the blocking effect is more potent at slower stimulation frequencies and less potent at faster frequencies. This has been shown in heterologous expression systems like Xenopus oocytes where the hERG channel is isolated.
-
At the level of the cardiac action potential duration (APD): The reverse use-dependence of this compound on APD is often minimal or absent in more integrated systems like cardiac tissue preparations or in vivo models.[1] This is because Azimilide also blocks the slow component of the delayed rectifier potassium current (IKs).[2][3] The block of IKs can counteract the reverse use-dependent effect of the IKr block, leading to a more consistent APD prolongation across different heart rates.[4]
Q2: My measured IC50 for this compound on the hERG current is different from published values. What could be the reason?
A: Several factors can influence the measured IC50 value for this compound:
-
Stimulation Frequency: Due to its reverse use-dependence, the IC50 will be lower at slower pacing frequencies. Ensure your stimulation protocol matches the one used in the literature you are comparing with.
-
Voltage Protocol: The specific voltage steps and their durations can affect the conformational state of the hERG channel and, consequently, drug binding. Protocols that favor the open or inactivated states of the channel may yield different IC50 values.
-
Temperature: hERG channel kinetics are temperature-sensitive. Experiments should ideally be conducted at physiological temperatures (35-37°C), and any deviation from this should be noted as it can affect drug potency.
-
Cellular System: IC50 values can vary between different expression systems (e.g., HEK293 vs. CHO cells) and native cardiomyocytes due to differences in channel expression levels and interacting proteins.
-
Experimental Conditions: Factors like the composition of internal and external solutions, and the specific patch-clamp configuration (e.g., whole-cell vs. perforated patch) can also contribute to variability.
Q3: How can I experimentally separate the effects of this compound on IKr versus IKs?
A: You can pharmacologically isolate these currents using specific channel blockers.
-
To isolate IKs: First, block IKr using a highly selective blocker like E-4031 (typically at a concentration of 0.5-1 µM).[5] The remaining delayed rectifier current will be predominantly IKs. You can then apply this compound to determine its effect on this isolated current.
-
To isolate IKr: Block IKs with a selective inhibitor like Chromanol 293B (typically at 10-30 µM).[1][6] The remaining current will be primarily IKr, which you can then study in the presence of this compound.
Q4: My baseline hERG currents are unstable or "run down" over the course of my experiment. How can I mitigate this?
A: Current rundown is a common issue in whole-cell patch-clamp recordings. Here are some troubleshooting steps:
-
Use a Perforated Patch: Instead of the conventional whole-cell configuration, consider using the perforated patch technique with agents like amphotericin B or β-escin. This maintains the integrity of the intracellular environment and can reduce rundown.
-
Include ATP in the Internal Solution: Ensure your internal solution contains Mg-ATP (typically 2-5 mM) to support cellular metabolism and channel function.
-
Maintain a Stable Seal: A high-resistance (GΩ) seal is crucial. If the seal resistance drops, the recording will become noisy and unstable.
-
Allow for Stable Baseline: Before applying any drug, ensure you have a stable baseline recording for a sufficient period (e.g., hERG current amplitudes for 25 consecutive traces should exhibit <10% difference).[7]
-
Temperature Control: Fluctuations in temperature can affect channel kinetics and current stability. Use a reliable temperature control system.
-
Solution Quality: Use freshly prepared and filtered solutions to avoid contamination that could affect channel function.
Q5: What are the essential controls for an experiment investigating the reverse use-dependence of this compound?
A: To ensure the robustness of your findings, include the following controls:
-
Vehicle Control: Apply the vehicle solution (the solvent used to dissolve this compound) at the same concentrations and for the same duration as the drug to ensure it has no effect on the currents.
-
Time-Matched Control: Run parallel experiments without any drug application to account for any time-dependent changes in the current (e.g., rundown).
-
Positive Control for IKr Block: At the end of your experiment, apply a saturating concentration of a potent hERG blocker like E-4031 (e.g., 1 µM) to confirm that the measured current is indeed IKr.[7]
-
Positive Control for IKs Block (if applicable): If you are studying IKs, use a known IKs blocker like Chromanol 293B as a positive control.[6]
Data Presentation
Table 1: Frequency-Dependent Inhibition of hERG Channels by this compound
| Stimulation Frequency | IC50 (µM) | Experimental System | Reference |
| 0.1 Hz | 1.4 | Xenopus oocytes | Busch et al., 1999 |
| 1 Hz | 5.2 | Xenopus oocytes | Busch et al., 1999 |
Note: This table summarizes data from a key study demonstrating the reverse use-dependence of this compound on the hERG channel. Researchers should expect variations based on the experimental setup.
Table 2: Pharmacological Tools for Isolating IKr and IKs
| Current to Isolate | Blocker to Use | Target Current | Typical Concentration | Key Considerations |
| IKs | E-4031 | IKr (hERG) | 0.5 - 1 µM[5] | Highly selective for IKr. |
| IKr | Chromanol 293B | IKs | 10 - 30 µM[1][6] | May have off-target effects at higher concentrations. |
| IKr | Propofol / Thiopentone | IKs | 100 µM[8] | Anesthetic drugs that can be used as an alternative to Chromanol 293B. |
Experimental Protocols
Protocol 1: Assessing Reverse Use-Dependence of this compound on hERG Current
This protocol is adapted for whole-cell voltage-clamp recordings in a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
1. Cell Preparation and Solutions:
-
Culture and prepare cells according to standard laboratory protocols.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain the temperature at 35-37°C.
-
Hold the cell at a membrane potential of -80 mV.
3. Voltage-Clamp Protocol:
-
To assess frequency dependence, apply a train of depolarizing pulses.
-
Step 1 (Baseline at Slow Frequency): Apply a depolarizing step to +20 mV for 1 second, followed by a repolarizing step to -50 mV for 1 second to elicit the tail current. Repeat this every 10 seconds (0.1 Hz). Record until a stable baseline is achieved.
-
Step 2 (Drug Application at Slow Frequency): Perfuse the cell with the desired concentration of this compound and continue the 0.1 Hz stimulation until a new steady-state block is achieved.
-
Step 3 (Washout): Perfuse with the external solution to wash out the drug and allow for current recovery.
-
Step 4 (Baseline at Fast Frequency): After washout and recovery, apply the same voltage protocol but at a higher frequency, for example, every 1 second (1 Hz). Record until a stable baseline is achieved.
-
Step 5 (Drug Application at Fast Frequency): Perfuse with the same concentration of this compound and continue the 1 Hz stimulation until a steady-state block is observed.
-
Step 6 (Positive Control): At the end of the experiment, apply 1 µM E-4031 to confirm the identity of the hERG current.
4. Data Analysis:
-
Measure the peak tail current amplitude at -50 mV for each frequency, both before (control) and after drug application.
-
Calculate the percentage of block at each frequency: % Block = (1 - (Idrug / Icontrol)) * 100.
-
Compare the percentage of block between the slow (0.1 Hz) and fast (1 Hz) frequencies to determine reverse use-dependence.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E-4031 dihydrochloride | CAS:113559-13-0 | KV11.1 (hERG) channel blocker; inhibits rapid delayed rectifier K+ current (IKr) | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the IKr blockers moxifloxacin, dofetilide and E-4031 in five screening models of pro-arrhythmia reveals lack of specificity of isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. fda.gov [fda.gov]
- 8. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for confounding variables in (E)-Azimilide studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the antiarrhythmic drug (E)-Azimilide, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells.[1][2] This action prolongs the action potential duration and the effective refractory period of cardiac myocytes, which is the basis for its antiarrhythmic effect.[1]
Q2: What are the most critical confounding variables to consider in clinical studies of this compound?
The most critical confounding variables in this compound studies include:
-
Baseline Patient Characteristics:
-
Underlying Cardiac Conditions: The presence of structural heart disease, such as a history of ischemic heart disease or congestive heart failure, can significantly influence the effect of this compound.[3]
-
Electrolyte Imbalances: Hypokalemia (low potassium), hypomagnesemia (low magnesium), and hypocalcemia (low calcium) can potentiate the QT-prolonging effects of this compound and increase the risk of proarrhythmia.
-
Renal and Hepatic Function: Although studies suggest dose adjustments may not be required for renal or liver failure, severe impairment could potentially alter drug clearance and exposure, acting as a confounder.[2]
-
-
Concomitant Medications:
-
QT-Prolonging Drugs: Co-administration of other drugs known to prolong the QT interval can have an additive effect with this compound, increasing the risk of Torsades de Pointes (TdP).
-
CYP450 Inhibitors/Inducers: While this compound has multiple metabolic pathways, strong inhibitors or inducers of CYP1A1 and CYP3A4 could potentially alter its metabolism.
-
-
Genetic Factors:
-
Pharmacogenomic Variations: Genetic variants in genes encoding ion channels (e.g., KCNH2, KCNQ1) or drug-metabolizing enzymes could influence individual responses to this compound and act as unmeasured confounders.
-
Q3: How can I statistically control for confounding variables in my this compound study?
Several statistical methods can be employed during data analysis to control for confounding variables:
-
Stratification: This involves analyzing the effect of this compound in different subgroups (strata) based on the confounding variable (e.g., analyzing patients with and without ischemic heart disease separately).[4]
-
Multivariable Regression Analysis: This statistical modeling technique allows for the simultaneous adjustment of multiple confounding variables.[4] By including confounders as covariates in the model, you can estimate the independent effect of this compound on the outcome.
-
Propensity Score Matching/Weighting: This method is particularly useful in observational studies. A propensity score is the probability of a subject receiving the treatment (this compound) given their baseline characteristics. Subjects with similar propensity scores are then matched or weighted to balance the confounding variables between the treatment and control groups.
Troubleshooting Guides
Problem: I am observing a higher-than-expected incidence of Torsades de Pointes (TdP) in my clinical trial.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Uncontrolled Electrolyte Imbalances | 1. Review patient inclusion/exclusion criteria to ensure strict monitoring and correction of serum potassium, magnesium, and calcium levels prior to and during the study. 2. Analyze the data to see if patients who developed TdP had lower baseline or on-treatment electrolyte levels. |
| Concomitant use of QT-prolonging drugs | 1. Re-evaluate the list of prohibited concomitant medications. 2. Conduct a sub-group analysis to assess the risk of TdP in patients taking other potentially QT-prolonging drugs. |
| Inaccurate QT Interval Measurement | 1. Ensure that a standardized method for QT interval measurement is being used across all sites, preferably with a central ECG core laboratory.[5] 2. Use a heart rate correction formula appropriate for the study population (e.g., Fridericia's or Bazett's, though Bazett's can be less accurate at extreme heart rates).[6] 3. Be aware of the T-U wave complex and have clear guidelines for its interpretation to avoid overestimation of the QT interval.[5] |
| Higher drug exposure in certain individuals | 1. Consider therapeutic drug monitoring in a subset of patients to assess for unexpectedly high plasma concentrations of this compound. 2. Investigate potential drug-drug interactions that may be inhibiting this compound metabolism. |
Problem: The observed effect size of this compound in my observational study is different from what was reported in randomized controlled trials (RCTs).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Confounding by Indication | 1. This is a common issue in observational studies where the reasons for prescribing a drug are related to the patient's prognosis.[3][7] 2. Use statistical methods like propensity score matching or multivariable regression to adjust for the clinical characteristics that influenced the decision to prescribe this compound. |
| Differences in Patient Populations | 1. Carefully compare the baseline characteristics of your study population with those of the RCTs. 2. Use stratification to analyze the effect of this compound in subgroups that are more comparable to the RCT populations. |
| Unmeasured Confounders | 1. Acknowledge the potential for unmeasured confounders in your study limitations. 2. Consider sensitivity analyses to estimate how strong the effect of an unmeasured confounder would need to be to explain the observed difference in effect size. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Clinical Trial for Atrial Fibrillation. [8]
| Treatment Group | Number of Patients | Hazard Ratio (Placebo:Azimilide) | 95% Confidence Interval | p-value |
| Placebo | 96 | - | - | - |
| Azimilide 50 mg | 96 | 1.17 | 0.83, 1.66 | 0.37 |
| Azimilide 100 mg | 96 | 1.38 | 0.96, 1.98 | 0.08 |
| Azimilide 125 mg | 96 | 1.83 | 1.24, 2.70 | 0.002 |
| Combined 100mg & 125mg | 192 | 1.58 | 1.15, 2.16 | 0.005 |
Table 2: Influence of Patient Characteristics on this compound Pharmacokinetics.
| Parameter | Confounding Variable | Effect |
| Clearance (CL) | Body Weight | Increased with higher body weight |
| Gender | 17% higher in males | |
| Tobacco Use | 15.5% higher in current smokers | |
| Volume of Distribution (V) | Body Weight | Increased with higher body weight |
| Total Bilirubin | Increased with higher bilirubin levels | |
| EC50 (Concentration for 50% of max effect) | Serum Potassium | Increased with higher potassium levels |
Experimental Protocols
Detailed Methodology for Assessing this compound Effects on hERG Potassium Channels using Manual Patch-Clamp Electrophysiology
This protocol is a general guideline and should be adapted based on specific laboratory equipment and cell lines.
1. Cell Culture:
-
Culture a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions (e.g., 37°C, 5% CO2).
-
Passage the cells regularly to maintain them in the logarithmic growth phase.
-
For experiments, plate the cells onto glass coverslips at an appropriate density to allow for the isolation of single cells for patch-clamping.
2. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant flow rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Repeat this voltage-clamp protocol at a regular interval (e.g., every 15 seconds) to ensure a stable baseline current.
5. Drug Application:
-
Once a stable baseline hERG current is established, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the hERG current until a steady-state block is achieved.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
Repeat with increasing concentrations of this compound to generate a concentration-response curve.
6. Data Analysis:
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Mandatory Visualization
Caption: this compound's effect on the ventricular action potential.
Caption: Workflow for controlling confounding variables.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 7. scispace.com [scispace.com]
- 8. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
(E)-Azimilide vs amiodarone for atrial fibrillation suppression
An Objective Comparison of (E)-Azimilide and Amiodarone for the Suppression of Atrial Fibrillation
Introduction
Atrial fibrillation (AF) remains a significant clinical challenge, necessitating the development of effective and safe antiarrhythmic drugs. Amiodarone, a highly effective agent for maintaining sinus rhythm, is limited by a substantial toxicity profile. This has driven the search for alternative therapies. This compound is an investigational Class III antiarrhythmic drug that was developed for the treatment of supraventricular arrhythmias, including AF.[1][2] Unlike other drugs in its class, Azimilide was designed to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][3] Despite promising initial studies, Azimilide has not received regulatory approval and is not in clinical use.[4] This guide provides a detailed, data-driven comparison of this compound and amiodarone, focusing on their mechanisms, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Blockers
The fundamental difference between Azimilide and amiodarone lies in their interaction with cardiac ion channels. Azimilide is a specific blocker of potassium channels, whereas amiodarone exhibits broad-spectrum, multi-channel blocking effects.
This compound: As a Class III agent, Azimilide's primary mechanism involves prolonging the cardiac action potential and refractory period.[2][5] It achieves this by uniquely blocking both components of the delayed rectifier potassium current:
-
IKr (rapid component): Blockade of this channel, encoded by the hERG gene, is a common feature of Class III drugs.[2][5]
-
IKs (slow component): Co-inhibition of this channel distinguishes Azimilide from agents like dofetilide, which only block IKr.[1][3]
This dual blockade was hypothesized to provide effective rhythm control.[2] Azimilide has much weaker effects on sodium (INa) and calcium (ICa) currents.[4][5]
Amiodarone: Amiodarone's efficacy stems from its complex and varied mechanisms, demonstrating properties of all four Vaughan-Williams classes:[6]
-
Class I: Blocks sodium channels, slowing conduction velocity.[6][7]
-
Class II: Acts as a non-competitive beta-adrenergic antagonist.[6][7]
-
Class III: Its principal effect is blocking potassium channels, which prolongs repolarization and the effective refractory period.[8]
-
Class IV: Exhibits weak calcium channel blocking activity.[7]
This multi-channel blockade contributes to its high efficacy but also its extensive side-effect profile.[7]
Clinical Efficacy for Atrial Fibrillation Suppression
Clinical trials for Azimilide have yielded mixed results regarding its efficacy in preventing AF recurrence. While some studies demonstrated a significant benefit over placebo, others failed to show a statistically significant effect, particularly in patients with underlying structural heart disease. Amiodarone, by contrast, is widely recognized as one of the most effective agents for maintaining sinus rhythm, albeit with significant safety concerns.
| Trial / Study Parameter | This compound | Amiodarone | Placebo / Control | Reference |
| SVA-3 Trial | Hazard Ratio (vs Placebo) for 125 mg dose: 1.83 (p=0.002) | N/A | Hazard Ratio (vs 125mg Azimilide): 0.55 | [9] |
| ASAP Trial | Significantly prolonged the arrhythmia-free period. | N/A | Shorter arrhythmia-free period than Azimilide. | [10] |
| A-COMET-I Trial | Median time to recurrence: 13 days (p=0.4596 vs Placebo). No significant efficacy demonstrated in patients with structural heart disease. | N/A | Median time to recurrence: 13 days. | [11] |
| ALIVE Trial (Sub-study) | Fewer patients developed new-onset AF (p=0.04). More patients were in sinus rhythm at 1-year follow-up (p=0.04). | N/A | More patients developed new-onset AF. | [12] |
| General Efficacy | Variable; effective in some patient populations but not consistently, especially in those with structural heart disease.[11][13] | Highly effective for maintaining sinus rhythm, often used when other agents fail. | N/A | [7][14] |
Safety and Tolerability Profile
The primary motivation for developing alternatives to amiodarone is its extensive and serious adverse effect profile. Azimilide was developed with the hope of providing a safer Class III agent. However, it was also associated with significant safety concerns, including proarrhythmia and neutropenia.
| Adverse Event Category | This compound | Amiodarone | Reference |
| Proarrhythmia | Infrequent cases of Torsade de Pointes (TdP) reported.[1][13][15] | Risk of TdP (2-5%), especially with hypokalemia/hypomagnesemia. Can exacerbate existing arrhythmias. | [6] |
| Pulmonary Toxicity | No evidence of pulmonary toxicity reported.[3] | Interstitial pneumonitis is a major risk (1-17%), can be life-threatening. Requires regular monitoring. | [6][7] |
| Hepatic Toxicity | Dose adjustments not typically required for liver failure.[1] | Can cause elevated liver function tests and severe hepatotoxicity. Requires regular monitoring. | [6][7] |
| Thyroid Dysfunction | Not reported as a common adverse effect. | Common due to iodine content. Can cause both hypothyroidism (6%) and hyperthyroidism (3%). | [6][7] |
| Ocular Effects | No evidence of ocular toxicity.[3] | Corneal microdeposits are very common (>90%). Optic neuropathy/neuritis is rare but can lead to blindness. | [6][7] |
| Other Key Events | Rare but severe neutropenia reported.[1][13][15] Most common AEs (headache, dizziness) were similar in frequency to placebo.[13] | Photosensitivity and blue-gray skin discoloration. Peripheral neuropathy. Bradycardia and AV block. | [6][7] |
| Half-life | Long half-life allows for once-daily dosing. | Extremely long half-life (15-142 days); adverse effects and drug interactions persist for weeks to months after discontinuation. | [3][6] |
Key Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting their results. Below is a summary of the protocol for the A-COMET-I trial, which evaluated Azimilide in patients with persistent AF.
A-COMET-I Trial Protocol
-
Objective: To assess the efficacy of Azimilide in reducing the risk of arrhythmia recurrence in patients with symptomatic atrial fibrillation converted to sinus rhythm.[11]
-
Study Design: A multicenter, randomized, placebo-controlled, double-blind clinical trial.[11]
-
Patient Population: The study enrolled 446 patients with symptomatic atrial fibrillation lasting between 48 hours and 6 months. A key subgroup for the primary analysis consisted of 314 patients with structural heart disease.[11]
-
Intervention:
-
Patients were hospitalized and randomly assigned to receive either Azimilide 125 mg or a matched placebo.[11]
-
The assigned drug was administered twice daily for the first 3 days as a loading dose, followed by once-daily administration.[11]
-
On day 4, patients not in sinus rhythm underwent electrical cardioversion.[11]
-
Patients in sinus rhythm were discharged and followed as outpatients.[11]
-
-
Primary Efficacy Endpoint: The primary endpoint was the time from randomization to the first documented recurrence of atrial fibrillation. Recurrence was documented via electrocardiogram (ECG).[11]
-
Key Result: The trial found no significant difference in the median time to arrhythmia recurrence between the Azimilide and placebo groups in the target population with structural heart disease (13 days for both groups).[11]
Conclusion
The comparison between this compound and amiodarone highlights a classic dilemma in antiarrhythmic therapy: the trade-off between efficacy and safety.
-
This compound represented a targeted therapeutic approach, focusing specifically on the IKr and IKs potassium channels. While it showed efficacy in prolonging the time to AF recurrence in some patient populations, its overall clinical trial results were inconsistent and it failed to demonstrate a significant benefit in patients with structural heart disease.[11][13] Safety concerns, including Torsade de Pointes and neutropenia, also posed challenges.[1][13] Ultimately, its development did not proceed to clinical use.
-
Amiodarone remains one of the most potent antiarrhythmic drugs for maintaining sinus rhythm.[7] Its broad, multi-channel blocking action contributes to this high efficacy. However, this is overshadowed by a severe and wide-ranging toxicity profile affecting multiple organ systems, which necessitates careful patient selection and rigorous monitoring.[6] Its use is generally reserved for patients with life-threatening arrhythmias or those who have failed other therapies.[6]
For researchers and drug development professionals, the story of Azimilide underscores the difficulty in developing a drug that can match amiodarone's efficacy without sharing its toxicity burden. The targeted approach of Azimilide, while mechanistically elegant, did not translate into a consistently superior clinical profile, leading to its status as an investigational agent that did not reach the market.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Azimilide Hydrochloride used for? [synapse.patsnap.com]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azimilide - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azimilide (Procter & Gamble) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of azimilide in the treatment of atrial fibrillation in the presence of left ventricular systolic dysfunction: results from the Azimilide Postinfarct Survival Evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. medscape.com [medscape.com]
A Comparative Analysis of (E)-Azimilide and Dofetilide on IKr Blockade
A detailed examination of the efficacy of (E)-Azimilide and dofetilide, two prominent antiarrhythmic agents, reveals distinct profiles in their blockade of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. While both drugs target the IKr channel, their selectivity and potency differ, leading to varied electrophysiological effects. Dofetilide is recognized as a highly selective IKr blocker, whereas this compound exhibits a broader spectrum of activity, inhibiting both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2]
Quantitative Comparison of IKr Block Efficacy
| Drug | Target | IC50 (nM) | Experimental System | Temperature (°C) | Reference |
| This compound | HERG | 560 | CHO-K1 cells | 37 | [3] |
| Dofetilide | Native IKr | 13 | Rabbit ventricular myocytes | 37 | [4] |
| hERG | 7 | HEK293 cells | 37 | [4] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental protocols.
Mechanism of Action and Electrophysiological Effects
Dofetilide's primary mechanism of action is the selective blockade of the IKr channel, which leads to a prolongation of the cardiac action potential and the effective refractory period.[5] This targeted action is crucial for its antiarrhythmic effects, particularly in the management of atrial fibrillation and flutter.
In contrast, this compound's blockade of both IKr and IKs results in a more complex electrophysiological profile.[1] The dual-channel blockade also prolongs the action potential duration. Some studies suggest that both azimilide and dofetilide can produce similar electrophysiological and proarrhythmic effects in certain models.[6]
Experimental Protocols
The assessment of IKr block by these compounds typically involves voltage-clamp techniques in various cellular systems, including isolated cardiomyocytes or cell lines stably expressing the hERG channel.
Whole-Cell Patch-Clamp Electrophysiology
A standard experimental protocol to determine the IC50 of a compound for IKr block involves the following steps:
-
Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., rabbit, guinea pig) or use of a stable cell line (e.g., HEK293, CHO-K1) expressing the hERG channel.
-
Electrophysiological Recording:
-
Establishment of a whole-cell patch-clamp configuration.
-
Application of a specific voltage-clamp protocol to elicit and isolate the IKr current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of IKr.
-
Perfusion of the cells with a control solution, followed by increasing concentrations of the test compound (this compound or dofetilide).
-
-
Data Analysis:
-
Measurement of the IKr tail current amplitude at each drug concentration.
-
Calculation of the percentage of current inhibition relative to the control.
-
Fitting of the concentration-response data to the Hill equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved in evaluating these drugs, the following diagrams illustrate the experimental workflow and the signaling pathway of IKr channels.
Caption: Experimental workflow for determining the IC50 of IKr channel blockers.
Caption: Signaling pathway of the IKr channel and its blockade by dofetilide and azimilide.
References
- 1. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the rate-dependent properties of the class III antiarrhythmic agents azimilide (NE-10064) and E-4031: considerations on the mechanism of reverse rate-dependent action potential prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiarrhythmic Efficacy of (E)-Azimilide in a Canine Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic effects of (E)-Azimilide with other prominent antiarrhythmic agents in canine models. The data presented is compiled from various preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent for cardiac arrhythmias.
Introduction to this compound and Comparator Drugs
This compound is a Class III antiarrhythmic agent that uniquely blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual-channel blockade is distinct from many other Class III agents, which often exhibit more selective ion channel activity.[2] This guide compares the electrophysiological and antiarrhythmic effects of this compound against three other well-characterized antiarrhythmic drugs in canine models: Amiodarone, a multi-channel blocker with complex Class I, II, III, and IV actions; d-sotalol, a Class III agent with some beta-blocking activity; and E-4031, a potent and selective IKr channel blocker.[3][4][5][6][7]
Comparative Efficacy in Canine Arrhythmia Models
The following tables summarize the quantitative data from studies utilizing canine models of ventricular arrhythmias, primarily induced by myocardial infarction and subsequent programmed electrical stimulation or coronary artery ligation/reperfusion.
Table 1: Suppression of Ventricular Arrhythmias
| Drug | Canine Model | Dosage | Efficacy in Suppressing Ventricular Tachycardia (VT) / Fibrillation (VF) | Citation(s) |
| This compound | Coronary ligation/reperfusion | 6 mg/kg + 0.1 mg/kg/min i.v. | Suppressed premature ventricular complexes (35 ± 17 beats/30 min vs. 909 ± 246 in control). Suppressed VF in 7/8 halothane-anesthetized dogs and 6/8 pentobarbital-anesthetized dogs. | [8] |
| Post-myocardial infarction with programmed electrical stimulation | 1-30 mg/kg i.v. | Prevented induction of ventricular arrhythmias in 56% of dogs. | ||
| Amiodarone | Post-myocardial infarction with programmed electrical stimulation | 40 mg/kg/day for 10 days, then reduced | Suppression of inducible arrhythmias observed at weeks 1, 3-7, and 8. | [9] |
| d-sotalol | Post-myocardial infarction with ischemia | Four 8 mg/kg doses over 24 hours i.v. | Suppressed induction of VT in 6 of 9 dogs. Provided significant protection against VF (5 of 8 dogs vs. 0 of 8 in control). | [6] |
| E-4031 | Post-myocardial infarction with programmed electrical stimulation | 100 µg/kg loading dose + 10 µg/kg/min infusion | Suppressed induction of VT in 6 of 12 dogs. | [10] |
| Post-myocardial infarction with ischemia | 1000 µg/kg every 2 hours | Provided significant protection against VF in 8 of 10 dogs. | [10] |
Table 2: Electrophysiological Effects
| Drug | Effect on Effective Refractory Period (ERP) | Effect on QT Interval | Other Notable Effects | Citation(s) |
| This compound | Prolongs ERP in a dose-dependent manner. | Prolongs QTc interval. | Minimal effects on blood pressure and heart rate. | [2][8] |
| Amiodarone | Prolongs ventricular ERP. | Prolongs QT interval. | Negative chronotropic, inotropic, and dromotropic effects. | [11][12] |
| d-sotalol | Increases ventricular myocardial refractoriness. | Increases QTc and paced QT intervals. | Negligible beta-adrenergic blockade at the tested dose. | [6] |
| E-4031 | Prolongs ERP in normal and infarct zones. | Prolongs QT interval. | Can induce torsade de pointes at higher doses. | [13][14] |
Experimental Protocols
Coronary Artery Ligation/Reperfusion Model
This model is designed to induce arrhythmias resulting from ischemia and subsequent reperfusion injury.
-
Animal Preparation: Mongrel dogs are anesthetized with agents such as pentobarbital or halothane.[8] The chest is opened to expose the heart.
-
Instrumentation: ECG leads are placed to monitor cardiac rhythm. A catheter may be placed in a coronary artery (e.g., the left anterior descending artery) for ligation.
-
Arrhythmia Induction: The coronary artery is occluded for a specified period (e.g., 30 minutes) to induce ischemia, followed by the release of the occlusion to allow for reperfusion. This process often triggers ventricular arrhythmias, including premature ventricular complexes and ventricular fibrillation.[8][15]
-
Drug Administration: The test compound, such as this compound, or a vehicle control is administered intravenously as a bolus followed by a continuous infusion before or during the ligation/reperfusion procedure.[8]
-
Data Collection: Continuous ECG monitoring is performed to quantify the incidence and duration of arrhythmias.
Post-Myocardial Infarction with Programmed Electrical Stimulation Model
This model creates a substrate for re-entrant arrhythmias by inducing a myocardial infarction.
-
Myocardial Infarction Induction: A myocardial infarction is surgically created in dogs, typically by ligating a major coronary artery for a period (e.g., 2 hours) followed by reperfusion. The animals are allowed to recover for several days to weeks.[16][17][18]
-
Electrophysiological Study: After the recovery period, the dogs are re-anesthetized, and stimulating electrodes are placed in the ventricle.
-
Programmed Electrical Stimulation (PES): A series of programmed electrical stimuli are delivered to the ventricle to induce ventricular tachycardia or fibrillation.
-
Drug Evaluation: The antiarrhythmic agent is administered intravenously, and the PES protocol is repeated to assess the drug's ability to prevent the induction of arrhythmias.[6][9]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and the comparator Class III agents involves the blockade of potassium channels, which leads to a prolongation of the cardiac action potential duration and, consequently, the effective refractory period.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 4. droracle.ai [droracle.ai]
- 5. ahajournals.org [ahajournals.org]
- 6. Prevention of ventricular fibrillation by dextrorotatory sotalol in a conscious canine model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of E-4031, a class III antiarrhythmic agent, on experimental infarct size in a canine model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of azimilide, a KV(r) and KV(s) blocker, on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic effect of chronic oral amiodarone treatment in dogs with myocardial infarction and reproducibly inducible sustained ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology and antiarrhythmic actions of E-4031 in the experimental animal model of sudden coronary death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute electropharmacological effects of intravenously administered amiodarone assessed in the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent Antiarrhythmic Effects of Chronic Amiodarone in Canine Pulmonary Vein Sleeve Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiologic effects of E-4031, a class III antiarrhythmic agent, on re-entrant ventricular arrhythmias in a canine 7-day-old myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpp.com [ijpp.com]
- 16. Spontaneous and electrically induced ventricular arrhythmias during acute ischemia superimposed on 2 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ischemic ventricular arrhythmias during heart failure: a canine model to replicate clinical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of (E)-Azimilide Pharmacodynamics: A Guide for Researchers
(E)-Azimilide is a Class III antiarrhythmic agent known for its ability to prolong cardiac repolarization. This guide provides a comparative overview of its pharmacodynamic effects across various species, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data and detailed methodologies for key assays.
Mechanism of Action and Electrophysiological Effects
This compound exerts its primary pharmacodynamic effect by blocking specific potassium channels involved in the repolarization phase of the cardiac action potential. Unlike many other Class III antiarrhythmics that selectively block the rapid component of the delayed rectifier potassium current (IKr), azimilide is distinguished by its ability to block both IKr and the slow component (IKs)[1][2][3]. This dual-channel blockade contributes to a dose-dependent prolongation of the action potential duration (APD), an increase in the effective refractory period (ERP), and a corresponding prolongation of the QT interval on the electrocardiogram (ECG)[1][3].
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on cardiac myocytes.
Comparative Pharmacodynamic Data
The following tables summarize the quantitative pharmacodynamic parameters of this compound across different species.
In Vitro Electrophysiology: Potassium Channel Blockade
| Species/System | IKr (hERG) Blockade (IC50/Kd) | IKs (KCNQ1/KCNE1) Blockade (IC50/Kd) | Reference |
| Canine (Ventricular Myocytes) | < 1 µM (Kd at -20 mV) | 1.8 µM (Kd at +30 mV) | [4] |
| Human (CHO cells, hERG) | 560 nM (IC50 at 37°C) | - | [5] |
| Xenopus Oocytes (hERG) | 1.4 µM (IC50 at 0.1 Hz) | - | [6] |
In Vitro Electrophysiology: Action Potential Duration (APD90)
| Species | Tissue | Concentration | APD90 Prolongation | Reference |
| Canine | Ventricular Myocytes | 1 µM | ~25% (at 0.33 Hz) | [4] |
| Canine | Ventricular Myocytes | 2 µM | Significant delay in repolarization | [7] |
| Guinea Pig | Ventricular Myocardium | 0.5 µM | Lengthened in normoxic conditions | [8] |
In Vivo Electrophysiology & Antiarrhythmic Efficacy
| Species | Model | Dose | Effect on QTc/ERP | Antiarrhythmic Efficacy | Reference |
| Canine | Open-chest | 7-30 mg/kg (i.v.) | APD90 prolonged by 5.4-10.7% | - | [9] |
| Canine | - | - | Dose-dependent increase in ERP | >85% efficacy in suppressing supraventricular arrhythmias | [3] |
| Human | Atrial Fibrillation | 100-125 mg/day (oral) | Significant increase in QTc | Significantly prolonged time to arrhythmia recurrence | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow: From Cellular to In Vivo Assessment
A. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on specific cardiac ion currents (IKr and IKs) and action potentials in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of the desired species (e.g., canine, guinea pig)[4][8].
-
Recording: The whole-cell patch-clamp technique is employed using an amplifier and data acquisition system[4][7].
-
Solutions:
-
Pipette Solution (intracellular): Typically contains (in mM): 125 K-gluc, 20 KCl, 5 NaCl, and 10 HEPES, adjusted to pH 7.2 with KOH. For perforated patch, amphotericin-B (e.g., 0.44 mM) is included[12].
-
Bath Solution (extracellular): A Tyrode's solution is commonly used, containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
-
Voltage-Clamp Protocol for Ion Currents:
-
To isolate IKr and IKs, specific voltage clamp protocols are applied. For example, cells are held at a holding potential (e.g., -40 mV), followed by depolarizing pulses to various test potentials to activate the channels. The resulting tail currents upon repolarization are measured to assess channel block[4][7].
-
Pharmacological blockers of other currents are used to isolate the current of interest.
-
-
Current-Clamp Protocol for Action Potentials: Action potentials are elicited by injecting brief depolarizing current pulses (e.g., 1 Hz) through the patch pipette, and changes in APD are measured before and after the application of this compound[12].
-
Data Analysis: The concentration-response relationship for channel blockade is determined by fitting the data to the Hill equation to calculate the IC50 value. Changes in APD90 are expressed as a percentage of the baseline.
B. Langendorff Isolated Perfused Heart
Objective: To assess the integrated electrophysiological and proarrhythmic effects of this compound on the whole heart, ex vivo.
Methodology:
-
Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution[13].
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated Krebs-Henseleit buffer at a constant pressure or flow and maintained at 37°C[13][14].
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.
-
ECG electrodes are placed on the surface of the heart to record a pseudo-ECG.
-
-
Experimental Protocol:
-
The heart is allowed to stabilize before baseline measurements are taken.
-
This compound is added to the perfusate at various concentrations.
-
Parameters such as heart rate, left ventricular developed pressure, and QT interval are continuously monitored.
-
Arrhythmias can be induced by programmed electrical stimulation or by the administration of arrhythmogenic agents to assess the antiarrhythmic or proarrhythmic potential of the drug[13].
-
-
Data Analysis: Changes in electrophysiological parameters are measured and compared to baseline. The incidence and duration of induced arrhythmias in the presence and absence of the drug are quantified.
C. In Vivo ECG Telemetry in Conscious Animals
Objective: To evaluate the effects of this compound on the ECG, particularly the QT interval, in conscious, freely moving animals, avoiding the confounding effects of anesthesia.
Methodology:
-
Transmitter Implantation: A telemetry transmitter is surgically implanted in the animal (e.g., rat, dog) under anesthesia. The electrodes are placed to record a lead II-like ECG configuration, and the transmitter body is typically placed in the abdominal cavity[15].
-
Recovery: The animal is allowed a recovery period of at least one week after surgery before the start of the experiment[15].
-
Data Acquisition: ECG data is continuously and wirelessly transmitted from the implanted device to a receiver placed under the animal's cage. Data is recorded for a 24-hour baseline period to assess diurnal variations[16].
-
Drug Administration: this compound is administered to the animals (e.g., orally or intravenously), and ECG is continuously monitored for a specified period post-dose.
-
Data Analysis:
-
ECG intervals (RR, PR, QRS, QT) are measured using specialized software.
-
The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Fridericia's for humans, Van de Water's for dogs)[11].
-
The change in QTc from baseline is calculated and analyzed for dose- and time-dependent effects.
-
Conclusion
This compound demonstrates a consistent pharmacodynamic profile across multiple preclinical species and humans, primarily characterized by the blockade of both IKr and IKs potassium channels, leading to a prolongation of cardiac repolarization. While the canine model appears to be a good predictor of the electrophysiological effects observed in humans, further studies in other species, particularly non-human primates, would provide a more complete understanding of its cross-species pharmacodynamics. The experimental protocols detailed in this guide offer a robust framework for conducting such comparative studies, ensuring data consistency and reliability for the assessment of novel antiarrhythmic agents.
References
- 1. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes: dependence on blockade of K, Ca, and Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of azimilide and ambasilide on the human ether-a-go-go-related gene (HERG) potassium channel [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of azimilide in an in vitro model of simulated-ischemia and reperfusion in guinea-pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The class III effect of azimilide is not associated with reverse use-dependence in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-response relations of azimilide in the management of symptomatic, recurrent, atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of azimilide on heart rate and ECG conduction intervals during sinus rhythm in patients with a history of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can ECG recording in rats be more profitable for preclinical research? - Etisense [etisense.com]
- 16. The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period | PLOS One [journals.plos.org]
(E)-Azimilide: A Comparative Review Against Other Class III Antiarrhythmic Agents
(E)-Azimilide, an investigational class III antiarrhythmic agent, has been evaluated for its efficacy and safety in managing supraventricular and ventricular arrhythmias. This guide provides a comparative analysis of this compound against other prominent class III drugs—amiodarone, sotalol, and dofetilide—supported by experimental data from preclinical and clinical studies.
Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels, which prolongs the cardiac action potential duration and, consequently, the effective refractory period. This mechanism is crucial for suppressing tachyarrhythmias. This compound distinguishes itself by blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] This dual-channel blockade is in contrast to agents like dofetilide, which is a pure IKr blocker, and sotalol, which also possesses beta-adrenergic blocking properties.[1][3] Amiodarone has a broader spectrum of action, affecting multiple ion channels.
Comparative Efficacy
Atrial Fibrillation
Clinical trials have provided insights into the comparative efficacy of this compound in maintaining sinus rhythm in patients with atrial fibrillation (AF). The Azimilide-CardiOversion MaintEnance Trial-II (A-COMET-II) offered a direct comparison with sotalol and a placebo.
| Efficacy Outcome | This compound (125 mg o.d.) | Sotalol (160 mg b.i.d.) | Placebo | p-value |
| Median Time to AF Recurrence | 14 days | 28 days | 12 days | p=0.0002 (Azimilide vs. Sotalol) |
| Patients Remaining in Sinus Rhythm at 26 Weeks | 19% | 33% | 15% | p<0.01 (Sotalol vs. Azimilide) |
In the A-COMET-II trial, sotalol was found to be significantly more effective than this compound in prolonging the time to AF recurrence.[3] While this compound showed a modest improvement over placebo, its overall efficacy in this patient population was limited.[3] Other studies have shown that 100 mg and 125 mg once-daily doses of azimilide can prolong the time to symptomatic arrhythmia recurrence in patients with a history of symptomatic atrial fibrillation or atrial flutter.[4][5]
Ventricular Arrhythmias
In a study involving patients with implantable cardioverter-defibrillators (ICDs), this compound was evaluated for its ability to prevent ventricular tachyarrhythmias. The trial showed a significant reduction in the recurrence of ventricular tachycardia (VT) or ventricular fibrillation (VF) terminated by shocks or antitachycardia pacing (ATP).[6]
Comparative Safety and Tolerability
A critical aspect of antiarrhythmic therapy is the risk of proarrhythmia, particularly Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation.
| Safety Outcome | This compound | Sotalol | Dofetilide | Amiodarone |
| Incidence of Torsades de Pointes (TdP) | 5/211 (2.4%) in A-COMET-II[3] | 0% in A-COMET-II[3] | 5/9 (56%) in a canine model[7] | Lower reported incidence than other Class III agents |
| Withdrawal due to QTc Prolongation | 7.6% in A-COMET-II[3] | 3.5% in A-COMET-II[3] | Not directly compared in the same clinical trial | Less common reason for discontinuation |
| Other Notable Adverse Events | Neutropenia (rare)[8] | Bradycardia[3] | - | Pulmonary and ocular toxicity (with long-term use)[3] |
In the A-COMET-II trial, Torsades de Pointes was reported in five patients in the this compound group, while no cases were observed in the sotalol or placebo groups.[3] Preclinical studies in a canine model of TdP showed a comparable incidence of TdP between this compound and dofetilide.[7] A review of this compound noted that unlike amiodarone, it has not shown evidence of pulmonary or ocular toxicity.[3]
Mechanism of Action: A Visual Representation
The following diagram illustrates the phases of the cardiac action potential and the primary targets of this compound and other class III antiarrhythmic drugs.
Caption: Mechanism of action of this compound and other Class III antiarrhythmics on the cardiac action potential.
Experimental Protocols
Canine Model of Torsade de Pointes Arrhythmias
This model is utilized to assess the proarrhythmic potential of drugs.
-
Animal Model: Anesthetized dogs with chronic complete atrioventricular (AV) block.[7] This condition induces bradycardia and electrical remodeling, increasing susceptibility to drug-induced TdP.[7]
-
Drug Administration:
-
Experimental Design: A randomized, cross-over design was used where each dog received both drugs at different times (e.g., at 4 and 6 weeks of AV block).[7]
-
Endpoints:
-
Electrophysiological Parameters: Monophasic action potential duration, cycle length of idioventricular rhythm, and QT-time were measured using endocardial catheters and surface electrocardiogram (ECG).[7]
-
Proarrhythmic Events: The occurrence of early afterdepolarizations (EADs), ectopic ventricular beats, and Torsades de Pointes arrhythmias were recorded and quantified.[7]
-
Methoxamine-Sensitised Rabbit Model of Proarrhythmia
This in vivo model is frequently used to evaluate the proarrhythmic liability of various compounds.
-
Animal Model: Anesthetized rabbits.
-
Sensitization: Continuous intravenous infusion of methoxamine, an α-adrenergic agonist, to lower the threshold for arrhythmias.[1][9]
-
Drug Administration: The test compounds, including this compound and other class III agents, are administered intravenously.[10]
-
Endpoints:
-
ECG Monitoring: Continuous ECG recording to monitor for changes in QT interval and the development of arrhythmias.
-
Arrhythmia Induction: The incidence, duration, and severity of premature ventricular contractions, non-sustained and sustained ventricular tachyarrhythmias (including TdP) are documented.[10]
-
Conclusion
This compound is a class III antiarrhythmic with a unique mechanism of blocking both IKr and IKs potassium channels. While it has shown some efficacy in prolonging the time to arrhythmia recurrence in patients with atrial fibrillation, clinical trial data suggests it is less effective than sotalol.[3] A significant concern with this compound is its potential for proarrhythmia, with a notable incidence of Torsades de Pointes observed in clinical trials.[3] Preclinical studies indicate a similar proarrhythmic risk to dofetilide.[7] In contrast to amiodarone, this compound has not been associated with pulmonary or ocular toxicity.[3] The overall clinical utility of this compound appears to be limited by its modest efficacy and proarrhythmic potential when compared to other available class III agents. Further research would be necessary to identify specific patient populations that might benefit from its unique electrophysiological profile.
References
- 1. The anaesthetised methoxamine-sensitised rabbit model of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereotactic Ablative Radiotherapy for the Comprehensive Treatment of Oligometastatic Cancers: Long-Term Results of the SABR-COMET Phase II Randomized Trial. [themednet.org]
- 7. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AV-block and conduction slowing prevail over TdP arrhythmias in the methoxamine-sensitized pro-arrhythmic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the proarrhythmic potential of the novel antiarrhythmic agent AZD7009 and dofetilide in experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of (E)-Azimilide Efficacy in Preclinical Trials: A Comparative Guide
(E)-Azimilide is a Class III antiarrhythmic agent notable for its unique mechanism of action, blocking both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This dual-channel blockade theoretically offers a distinct electrophysiological profile compared to other Class III drugs that predominantly target IKr. This guide provides a comparative analysis of the preclinical efficacy of this compound against other key Class III agents, supported by experimental data from various animal models of cardiac arrhythmia.
Comparative Efficacy in Preclinical Models
Preclinical studies in canine and rodent models have demonstrated the antiarrhythmic potential of this compound in both supraventricular and ventricular arrhythmias. Its efficacy has been compared with other Class III agents, primarily dofetilide and sotalol.
Atrial Arrhythmia Models
In a canine model of atrial flutter induced by right atrial enlargement, this compound was highly effective in terminating the arrhythmia and preventing its reinduction. A direct comparison with dofetilide in this model showed comparable efficacy, although at different dosages.
| Drug | Dose (IV) | Termination of Atrial Flutter | Prevention of Reinduction | Reference |
| This compound | 3 mg/kg | 8 of 8 dogs (100%) | Reinduced in 5 of 8 dogs | [1][2] |
| 10 mg/kg | 5 of 5 dogs (100%) | 5 of 5 dogs (100%) | [1][2] | |
| Dofetilide | 1 µg/kg | 6 of 6 dogs (100%) | Reinduced in all 6 dogs | [1][2] |
| 3 µg/kg | 6 of 6 dogs (100%) | 6 of 6 dogs (100%) | [1][2] |
Ventricular Arrhythmia Models
This compound has also been evaluated in various rodent models of ventricular arrhythmias, demonstrating a different efficacy profile compared to other Class III agents.
| Model | Drug | Dose | Efficacy | Reference |
| Mouse Chloroform Model | This compound | 100 mg/kg (i.p.) | 50% protection vs 20% in vehicle | [3] |
| 300 mg/kg (oral) | No efficacy | [3] | ||
| Rat Coronary Artery Ligation & Reperfusion (CALR) | This compound | 5.0 mg/kg (i.v.) | Estimated dose to suppress Ventricular Fibrillation (VF) | [3] |
| 18 mg/kg (i.v.) | Partial suppression of Ventricular Tachycardia (VT) and Extrasystoles (VES) | [3] | ||
| 100 mg/kg (oral) | Full protection from VF | [3] | ||
| Isolated Guinea Pig Heart (Ouabain-induced) | This compound | 10 µM | Prevented VT in 69% and VF in 23% of hearts | [3] |
| Sematilide, Dofetilide, E-4031 | - | Increased sensitivity to arrhythmogenic actions of ouabain | [3] |
Electrophysiological Effects and Proarrhythmic Potential
A key differentiator for antiarrhythmic drugs is their effect on cardiac repolarization and the associated risk of proarrhythmia, such as Torsades de Pointes (TdP).
In a canine model of complete AV block, this compound and dofetilide produced similar electrophysiological and proarrhythmic effects. Both drugs increased the monophasic action potential duration and the interventricular dispersion of repolarization.[4]
| Drug | Dose | Ectopic Ventricular Beats | Torsade de Pointes Incidence | Reference |
| This compound | 5 mg/kg/5 min | 7 of 9 dogs | 5 of 9 dogs | [4] |
| Dofetilide | 0.025 mg/kg/5 min | 8 of 9 dogs | 6 of 9 dogs | [4] |
Unlike sotalol, this compound does not exhibit reverse-use dependence, meaning its effectiveness is not diminished at higher heart rates.[2] Furthermore, at antifibrillatory doses in rats, this compound did not show a beta-adrenergic antagonist effect, unlike d,l-sotalol.[4]
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the preclinical efficacy of this compound.
Canine Model of Atrial Flutter (Right Atrial Enlargement)
This model is designed to create a substrate for sustained atrial flutter.
-
Animal Model : Adult mongrel dogs.
-
Surgical Procedure :
-
Multiple biopsies of the tricuspid valve are performed.
-
The pulmonary artery is banded to induce right atrial enlargement.
-
-
Arrhythmia Induction : Approximately 3 weeks post-surgery, sustained atrial flutter is induced via programmed electrical stimulation.
-
Drug Administration : this compound or a comparator drug is administered intravenously.
-
Efficacy Assessment :
Rat Coronary Artery Ligation and Reperfusion (CALR) Model
This model simulates ischemia-reperfusion induced ventricular arrhythmias.
-
Animal Model : Adult rats.
-
Procedure :
-
The animal is anesthetized.
-
The left anterior descending (LAD) coronary artery is ligated for a specific period to induce ischemia.
-
The ligature is then released to allow for reperfusion.
-
-
Arrhythmia Induction : Ventricular arrhythmias, including ventricular fibrillation (VF), ventricular tachycardia (VT), and ventricular extrasystoles (VES), occur upon reperfusion.
-
Drug Administration : The test compound is administered intravenously or orally prior to the induction of ischemia.
-
Efficacy Assessment : The incidence and duration of ventricular arrhythmias are recorded and compared between the drug-treated and vehicle control groups.[3]
Ouabain-Induced Arrhythmia in Guinea Pigs
This model assesses drug efficacy against arrhythmias caused by cardiac glycoside toxicity.
-
Animal Model : Anesthetized guinea pigs or isolated guinea pig hearts.
-
Procedure :
-
For in vivo studies, the animal is anesthetized and instrumented for ECG recording.
-
For in vitro studies, the heart is isolated and perfused in a Langendorff apparatus.
-
-
Arrhythmia Induction : Ouabain, a cardiac glycoside, is infused to induce ventricular arrhythmias.
-
Drug Administration : The antiarrhythmic agent is administered prior to or during ouabain infusion.
-
Efficacy Assessment : The dose of ouabain required to induce arrhythmias and the incidence of VT and VF are compared between treated and control groups.[3]
Visualizations
Signaling Pathway of Cardiac Action Potential and this compound's Mechanism of Action
Caption: Mechanism of this compound on the cardiac action potential.
Experimental Workflow for Preclinical Arrhythmia Model
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of azimilide and d,l-sotalol on the heart rate and blood pressure response to isoproterenol in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-Azimilide and Sotalol on Cardiac Refractory Period
This guide provides a detailed comparative analysis of the electrophysiological effects of (E)-Azimilide and sotalol, two Class III antiarrhythmic agents, with a specific focus on their impact on the cardiac refractory period. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and sotalol both prolong the cardiac refractory period, a key mechanism for their antiarrhythmic efficacy. This effect is primarily achieved by blocking potassium channels involved in cardiac repolarization. However, they exhibit distinct pharmacological profiles. Azimilide is a unique Class III agent that blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] In contrast, sotalol's Class III activity stems predominantly from the blockade of IKr.[1] This fundamental difference in their mechanism of action may underlie variations in their electrophysiological effects and clinical profiles. This guide presents available quantitative data on their effects on the effective refractory period (ERP) and action potential duration (APD), details the experimental protocols used to obtain such data, and provides visual representations of their mechanisms and experimental workflows.
Data Presentation: this compound vs. Sotalol
The following table summarizes the quantitative effects of this compound and sotalol on the ventricular effective refractory period (VERP) and action potential duration at 90% repolarization (APD90) from preclinical studies. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Drug | Species | Model | Parameter | Dose/Concentration | Observed Effect | Citation |
| This compound | Canine | Ventricular Myocytes (in vitro) | APD | 2 µM | Delayed repolarization and caused reverse rate-dependent effects on APD. | [3] |
| This compound | Canine | Infarcted Heart (in vivo) | VERP | 5 mg/kg (intravenous) | Significantly increased interventricular dispersion of repolarization from 55 ms to 110 ms. | [4] |
| Sotalol | Canine | Complete Heart Block (in vivo) | VERP | EC50: 1.2 +/- 0.2 mg/kg | Dose-dependent prolongation of VERP. | [5] |
| Sotalol | Canine | Occlusion-Reperfusion Infarction (in vivo) | ERP | Not specified | Mean increase of 26.4 +/- 5.2 ms. | [6] |
| Sotalol | Canine | Complete Heart Block (in vivo) | APD90 | 1 mg/kg | The maximal prolongation of APD90 was 39% less than that induced by the same dose of MS-551. | [5] |
| Sotalol | Guinea Pig | Atrial Cells (in vitro) | APD90 | 3 to 1000 µmol/L | Concentration-dependent prolongation of APD90. | [7] |
Experimental Protocols
Measurement of Effective Refractory Period (ERP) via Programmed Electrical Stimulation
This protocol describes the methodology for determining the ventricular effective refractory period (VERP) in an in vivo canine model using programmed electrical stimulation (PES).
1. Animal Preparation:
-
Anesthetize the subject (e.g., canine) and ensure proper ventilation.
-
Perform a thoracotomy to expose the heart.
-
Place bipolar pacing and recording electrodes on the epicardial surface of the right ventricular outflow tract and the left ventricular apex.
2. Pacing Protocol:
-
Initiate baseline ventricular pacing with a drive train of 8 beats (S1) at a fixed cycle length (e.g., 400 ms).
-
Introduce a premature stimulus (S2) after the last beat of the drive train.
-
Start with a long S1-S2 coupling interval and progressively decrease it in 10 ms and then 2 ms decrements until the S2 stimulus fails to elicit a ventricular response.
3. ERP Determination:
-
The VERP is defined as the longest S1-S2 coupling interval that fails to capture the ventricle.
-
Repeat the measurement multiple times to ensure reproducibility.
4. Drug Administration:
-
Administer the test compound (this compound or sotalol) intravenously at the desired dose.
-
Allow for an appropriate equilibration period.
-
Repeat the ERP measurement protocol to determine the post-drug VERP.
Measurement of Action Potential Duration (APD) using the Microelectrode Technique
This protocol outlines the procedure for measuring the action potential duration (APD) in isolated cardiac tissue (e.g., canine Purkinje fibers or ventricular myocytes) using intracellular microelectrodes.
1. Tissue Preparation:
-
Isolate the desired cardiac tissue (e.g., Purkinje fibers) from the heart.
-
Mount the tissue in a temperature-controlled organ bath superfused with oxygenated Tyrode's solution.
2. Microelectrode Impalement:
-
Fabricate sharp glass microelectrodes with a tip resistance of 10-30 MΩ and fill them with 3 M KCl.
-
Carefully impale a single cell within the cardiac tissue with the microelectrode.
-
Connect the microelectrode to a high-input impedance amplifier to record the transmembrane potential.
3. Stimulation and Recording:
-
Pace the tissue at a constant cycle length (e.g., 1000 ms) using external stimulating electrodes.
-
Record the action potentials using data acquisition software.
4. APD Measurement:
-
Measure the APD at 90% repolarization (APD90), which is the time from the initial rapid upstroke of the action potential to the point where the membrane potential has repolarized by 90%.
5. Drug Application:
-
Introduce the test compound (this compound or sotalol) into the superfusate at the desired concentration.
-
Allow sufficient time for the drug effect to reach a steady state.
-
Record the action potentials and measure the post-drug APD90.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of this compound and Sotalol.
Experimental Workflow
Caption: Experimental workflow for assessing drug effects.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide causes reverse rate-dependent block while reducing both components of delayed-rectifier current in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of MS-551, a new class III agent: comparison with dl-sotalol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of flecainide and D-sotalol on myocardial conduction and refractoriness: relation to antiarrhythmic and proarrhythmic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Independent Analysis of (E)-Azimilide Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on (E)-Azimilide, a Class III antiarrhythmic agent. The information is compiled from various clinical trials and preclinical studies to offer a comprehensive overview of its electrophysiological properties, clinical efficacy, and safety profile. This document is intended to serve as a resource for independent validation and further investigation into the therapeutic potential of this compound.
Electrophysiological Profile: Mechanism of Action
This compound is distinguished from many other Class III antiarrhythmic drugs by its dual-blocking action on the delayed rectifier potassium currents.[1] It inhibits both the rapid (IKr) and slow (IKs) components of this current, which are crucial for cardiac repolarization.[1][2] This mechanism of action leads to a prolongation of the action potential duration and the effective refractory period in cardiac cells.[3]
Signaling Pathway of this compound
Caption: Mechanism of this compound's antiarrhythmic action.
Clinical Efficacy of this compound
The clinical utility of this compound has been investigated in several large-scale, randomized, placebo-controlled trials for the management of both supraventricular and ventricular arrhythmias.
Atrial Fibrillation (AF)
Multiple studies have evaluated the efficacy of this compound in maintaining sinus rhythm in patients with a history of atrial fibrillation. The results have shown a dose-dependent effect, with higher doses prolonging the time to recurrence of symptomatic AF.[4][5] However, in some patient populations, particularly those with structural heart disease, the efficacy was not statistically significant compared to placebo.[6] A comparative trial, A-COMET-II, found that while Azimilide was slightly superior to placebo, it was significantly inferior to sotalol in preventing AF recurrence.
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Result vs. Placebo | Citation |
| SVA-3 | 384 patients with a history of AF or atrial flutter | 100 mg & 125 mg daily | Time to first symptomatic arrhythmia recurrence | Significantly prolonged (p=0.005 for combined higher doses) | [5] |
| A-COMET-I | 446 patients with symptomatic AF and structural heart disease | 125 mg daily | Time to arrhythmia recurrence | Not significantly different (p=0.4596) | [6] |
| A-COMET-II | 658 patients with persistent AF | 125 mg daily | Time to AF recurrence > 24h or requiring cardioversion | Median time to recurrence: 14 days (Azimilide) vs. 12 days (Placebo) | |
| ALIVE (substudy) | 3,381 post-MI patients with depressed LV function | 100 mg daily | Development of new AF | Fewer patients developed AF (p=0.04) | [7] |
Ventricular Tachyarrhythmias in Patients with Implantable Cardioverter-Defibrillators (ICDs)
The SHIELD (SHock Inhibition Evaluation with azimiLiDe) trial was a pivotal study that assessed the efficacy of this compound in reducing the burden of ventricular tachyarrhythmias in patients with ICDs. The trial demonstrated that Azimilide significantly reduced the recurrence of symptomatic ventricular tachycardia (VT) or ventricular fibrillation (VF) that required therapy from the ICD.[8][9]
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Result vs. Placebo | Citation |
| SHIELD | 633 ICD recipients | 75 mg & 125 mg daily | Recurrent all-cause shocks + symptomatic ATP-terminated arrhythmias | Significant reduction (HR 0.43 for 75mg, p=0.0006; HR 0.53 for 125mg, p=0.0053) | [8][9] |
| SHIELD (substudy) | 633 ICD recipients | 75 mg & 125 mg daily | Electrical Storms (≥ 3 VT/VF episodes in 24h) | Reduced risk of electrical storms (40% for 75mg, 55% for 125mg) | [10] |
| SHIELD-2 (curtailed) | 240 ICD patients | 75 mg daily | Time to first unplanned CV hospitalization, ED visit, or CV death | Numerical but non-significant reduction (OR 0.79) | [11] |
Safety and Tolerability Profile
The safety of this compound has been a key area of investigation, with a focus on proarrhythmic events and other adverse effects.
Adverse Events
Across multiple clinical trials, the most commonly reported adverse effects were generally comparable to placebo and included headache, asthenia, and dizziness.[4] However, two serious adverse events of note are torsade de pointes (TdP) and neutropenia.[4][12]
| Adverse Event | Trial | Azimilide Group Incidence | Placebo Group Incidence | Citation |
| Torsade de Pointes | ALIVE | 0.3% | 0.1% | [12] |
| SHIELD | 5 patients (across both dose groups) | 1 patient | [8][9] | |
| A-COMET-II | 5 patients | 0 patients | ||
| Severe Neutropenia | ALIVE | 0.9% | 0.2% | [12] |
| SHIELD | 1 patient (75 mg group) | 0 patients | [8] |
Mortality
The Azimilide Post-Infarct Survival Evaluation (ALIVE) trial was a large-scale study designed to assess the impact of this compound on all-cause mortality in high-risk patients following a myocardial infarction. The trial found no significant difference in mortality between the Azimilide and placebo groups.[12][13]
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Result vs. Placebo | Citation |
| ALIVE | 3,717 post-MI patients with depressed LV function | 100 mg daily | All-cause mortality | No significant difference (12% vs. 12%) | [12] |
Experimental Protocols
Clinical Trial Methodology: The SHIELD Trial
The SHIELD trial provides a representative example of the clinical evaluation of this compound.
Caption: Workflow of the SHIELD clinical trial.
Key Methodological Points of the SHIELD Trial:
-
Design: Randomized, double-blind, placebo-controlled, multicenter trial.[8][9]
-
Inclusion Criteria: Patients with an implanted cardioverter-defibrillator.[14]
-
Intervention: Daily oral doses of 75 mg or 125 mg of this compound, or placebo.[8]
-
Duration: One year of follow-up.[14]
-
Primary Efficacy Endpoint: The first recurrence of symptomatic ventricular tachyarrhythmias terminated by either antitachycardia pacing (ATP) or shock from the ICD.[8]
In Vitro Electrophysiology: Patch-Clamp Technique
The investigation of this compound's effects on IKr and IKs currents is typically performed using the whole-cell patch-clamp technique on isolated cardiac myocytes.
References
- 1. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide for atrial fibrillation: clinical trial results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic effects of azimilide in atrial fibrillation: efficacy and dose-response. Azimilide Supraventricular Arrhythmia Program 3 (SVA-3) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of azimilide in the treatment of atrial fibrillation in the presence of left ventricular systolic dysfunction: results from the Azimilide Postinfarct Survival Evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. login.medscape.com [login.medscape.com]
- 11. Results of a curtailed randomized controlled trial, evaluating the efficacy and safety of azimilide in patients with implantable cardioverter-defibrillators: The SHIELD-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mortality in patients after a recent myocardial infarction: a randomized, placebo-controlled trial of azimilide using heart rate variability for risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shock Inhibition Evaluation With Azimilide - American College of Cardiology [acc.org]
(E)-Azimilide: A Comparative Performance Analysis Against Novel Antiarrhythmic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological and antiarrhythmic properties of (E)-Azimilide against a selection of novel antiarrhythmic compounds. The following sections detail the mechanism of action, quantitative performance data from preclinical and clinical studies, and the experimental protocols utilized in these assessments.
Mechanism of Action: A Multi-Ion Channel Blocker
This compound is a class III antiarrhythmic agent that primarily exerts its effects by blocking cardiac potassium channels.[1][2][3] Specifically, it is known to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2][3][4][5] This dual blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, which is the basis for its antiarrhythmic effect.[3][5] At higher concentrations, Azimilide has also been shown to affect other ion channels, including the L-type calcium current (ICa) and the fast sodium current (INa).
Novel antiarrhythmic compounds, in contrast, often exhibit more selective mechanisms of action. These include atrial-selective potassium channel blockers, late sodium current inhibitors, and modulators of intracellular calcium handling, such as CaMKII inhibitors. This targeted approach aims to improve efficacy while minimizing the risk of proarrhythmias, a known concern with broader-spectrum antiarrhythmic drugs.
Quantitative Performance Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo performance of this compound with several novel antiarrhythmic compounds.
Table 1: In Vitro Ion Channel Inhibition (IC50 values in µM)
| Compound | IKr (hERG) | IKs | ICa | INa | Reference(s) |
| This compound | 1.4 | 2.6 | >10 | >10 | [6] |
| Ambasilide | 3.0 | >30 | - | - | [6] |
| Ranolazine | 12.1 | - | 190 | 31 (peak) | [7] |
| Vernakalant | 13 | 129 | 128 | 1.6 (atrial) | [8] |
Note: IC50 values can vary depending on the experimental conditions. Data presented here are for comparative purposes. A hyphen (-) indicates that data was not available in the cited sources.
Table 2: In Vitro Electrophysiological Effects on Atrial Effective Refractory Period (AERP) in Rabbit Atria
| Compound (at 3 µM) | AERP Increase (ms) in Dilated Atria | % AF Inducibility Reduction | Reference(s) |
| This compound | 54 | 100% (from 80%) | [9] |
| AZD7009 | 86 | 100% (from 80%) | [9] |
| AVE0118 | 39 | 100% (from 90%) | [9] |
Table 3: Clinical Efficacy in Atrial Fibrillation (AF)
| Compound | Study | Primary Endpoint | Result | Reference(s) |
| This compound | SVA-3 | Time to first symptomatic arrhythmia recurrence | Hazard Ratio (Placebo:Azimilide) = 1.58 (p=0.005) | [4] |
| This compound | - | Arrhythmia recurrence in patients with structural heart disease | Not statistically significant (p=0.4596) | [10] |
| Vernakalant | AVRO | Conversion to sinus rhythm within 90 minutes | 51.7% vs. 5.2% for Amiodarone (p<0.0001) | [8][11] |
| Ranolazine | Post-CABG study | Incidence of postoperative AF | 17.5% vs. 26.5% for Amiodarone (p<0.035) |
Experimental Protocols
The data presented in this guide are derived from a variety of established in vitro and in vivo experimental models. The following are detailed methodologies for key experiments cited.
In Vitro Ion Channel Electrophysiology (Patch-Clamp)
Objective: To determine the inhibitory concentration (IC50) of a compound on specific cardiac ion channels.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human cardiac ion channel of interest (e.g., hERG for IKr, KCNQ1/KCNE1 for IKs).
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit the ionic current of interest. For example, to record IKr (hERG) currents, a depolarizing pulse to +20 mV is followed by a repolarizing pulse to -50 mV to elicit a characteristic tail current.
-
Drug Application: The cells are perfused with a control external solution, and baseline currents are recorded. Subsequently, increasing concentrations of the test compound are added to the perfusion solution.
-
Data Analysis: The peak current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is then plotted, and the IC50 value is calculated using a Hill equation fit.
Ex Vivo Langendorff-Perfused Heart Model
Objective: To assess the effects of a compound on the electrophysiological properties of an intact heart, such as the Atrial Effective Refractory Period (AERP).
Methodology:
-
Heart Isolation: A rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus via cannulation of the aorta.
-
Retrograde Perfusion: The heart is retrogradely perfused with a warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure. This maintains the viability and contractile function of the isolated heart.
-
Electrophysiological Measurements: Pacing and recording electrodes are placed on the epicardial surface of the atria. The AERP is determined by delivering a train of stimuli (S1) followed by a premature stimulus (S2) at progressively shorter coupling intervals until atrial capture is lost.
-
Induction of Atrial Dilation (if applicable): To mimic a pathological state, atrial dilation can be induced by increasing the pressure in a balloon inserted into the right atrium.
-
Drug Perfusion: After baseline measurements, the heart is perfused with the Krebs-Henseleit solution containing the test compound at various concentrations.
-
Data Analysis: Changes in AERP and the inducibility of atrial fibrillation (AF) are measured at each drug concentration and compared to baseline values.
In Vivo Animal Models of Arrhythmia
Objective: To evaluate the antiarrhythmic efficacy of a compound in a living organism.
Aconitine-Induced Arrhythmia Model in Rats:
-
Animal Preparation: Rats are anesthetized, and an infusion line is placed in a jugular vein for drug administration. ECG electrodes are placed to monitor cardiac rhythm.
-
Arrhythmia Induction: A continuous intravenous infusion of aconitine, an arrhythmogenic agent, is administered at a constant rate.[12][13]
-
Drug Administration: The test compound is administered intraperitoneally or intravenously prior to the aconitine infusion.
-
Endpoint Measurement: The primary endpoints are the time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation, as well as the survival rate of the animals.[12]
-
Data Analysis: The effects of the test compound on the arrhythmia endpoints are compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these antiarrhythmic agents and a typical experimental workflow for their evaluation.
References
- 1. Azimilide dihydrochloride: a new class III anti-arrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the rate-dependent properties of the class III antiarrhythmic agents azimilide (NE-10064) and E-4031: considerations on the mechanism of reverse rate-dependent action potential prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide dihydrochloride, a novel antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cinc.org [cinc.org]
- 8. A Randomized Active-Controlled Study Comparing the Efficacy and Safety of Vernakalant to Amiodarone in Recent-Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 9. Electrophysiological and antiarrhythmic effects of the novel antiarrhythmic agent AZD7009: a comparison with azimilide and AVE0118 in the acutely dilated right atrium of the rabbit in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic efficacy of azimilide in patients with atrial fibrillation. Maintenance of sinus rhythm after conversion to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 12. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Putrescine reverses aconitine-induced arrhythmia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-Azimilide: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (E)-Azimilide must adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a laboratory setting.
Key Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound, based on available Safety Data Sheets (SDS).
| Parameter | Information | Source |
| Chemical Name | Azimilide dihydrochloride | [1] |
| Appearance | Solid | [1][2] |
| Toxicity | Toxic if swallowed.[2] Harmful to aquatic life.[3] | [2][3] |
| UN Number | 2811 | [1] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [1] |
| Primary Disposal Route | Licensed Disposal Company | [1] |
| Recommended Disposal Method | Incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, gloves, respiratory protection. | [1][4] |
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[1][4]
-
When handling the solid form, avoid dust formation and use a respirator.[1][4]
-
Ensure adequate ventilation in the work area to avoid inhalation of dust or vapors.[1][4]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all materials contaminated with this compound, including personal protective equipment (e.g., gloves), weighing papers, and disposable labware, in the designated waste container.
3. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area.[1][4]
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation.[1][4]
-
Collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads) into a suitable, closed container for disposal.[1][4]
-
Prevent the spilled product from entering drains or waterways.[1][4]
4. Final Disposal Procedure:
-
This compound waste is classified as hazardous and must not be disposed of in regular trash or down the drain.[1][3]
-
The primary and recommended method of disposal is to engage a licensed and certified hazardous waste disposal company.[1]
-
The standard procedure for destruction is incineration. This involves dissolving or mixing the this compound with a combustible solvent and burning it in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Contaminated packaging, such as the original product container, must be treated as hazardous waste and disposed of in the same manner as the unused product.[1]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Ensure all waste containers are properly labeled with the contents and associated hazards in compliance with institutional and regulatory standards.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Protocols for Handling (E)-Azimilide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like (E)-Azimilide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and ensure compliant laboratory practices. This compound is classified as toxic if swallowed, necessitating stringent adherence to the following protocols.[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is critical to prevent accidental exposure to this compound. The selection of appropriate PPE is the first line of defense for laboratory personnel.
Recommended PPE for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (in designated area) | - Safety glasses with side shields- 100% cotton or flame-retardant lab coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with N99 or P2 cartridges or a supplied-air respirator- Chemical-resistant disposable gown or coveralls- Double-gloving with nitrile gloves- Disposable shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[1][3] Remove PPE in a manner that avoids self-contamination.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan for the handling of this compound is essential to prevent contamination and ensure the safety of all laboratory personnel.
Preparation
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Ventilation: Ensure that the designated handling area has appropriate exhaust ventilation.[1]
-
Restricted Access: Access to the designated handling area should be restricted to authorized personnel who have received specific training on the handling of potent compounds.
-
Pre-planning: Before starting any experiment, assemble all necessary equipment, reagents, and PPE. The quantity of this compound to be handled should be minimized to what is required for the experiment.
Handling
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or containment enclosure. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Solution Preparation: If preparing a solution, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated and controlled handling area.
-
Avoid Dust Formation: Handle the solid material carefully to avoid the generation of dust and aerosols.[1]
Post-Handling and Decontamination
-
Work Surfaces: At the end of the work session, all surfaces within the designated handling area must be decontaminated. A recommended procedure is to first wipe the surfaces with a damp cloth to remove any visible powder, followed by a thorough cleaning with a suitable laboratory detergent and then 70% ethanol.
-
Equipment: All reusable equipment, such as spatulas and glassware, must be decontaminated immediately after use. This can be achieved by rinsing with a suitable solvent in which this compound is soluble, followed by washing with laboratory detergent and water.
-
PPE Removal: Remove disposable PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be decontaminated according to the manufacturer's instructions.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect human health and the environment. All disposal must comply with local, state, and federal regulations.[4]
Step-by-Step Disposal Guidance
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused compounds, contaminated consumables (e.g., gloves, weighing papers, pipette tips), and cleaning materials.
-
Waste Containers:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
-
Licensed Disposal Vendor: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[5][6]
-
Empty Container Disposal: Before disposing of the original this compound container, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the label on the empty container should be defaced or removed before disposal in accordance with institutional policies.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
